7-Chloro-3-iodo-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-chloro-3-iodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMZPQUNZZQFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646272 | |
| Record name | 7-Chloro-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-00-9 | |
| Record name | 7-Chloro-3-iodo-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-3-iodo-1H-indazole is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of a variety of molecules with potential applications in medicinal chemistry and agrochemical research.[1][2] Its structure, featuring both chloro and iodo substituents on the indazole core, allows for diverse functionalization through cross-coupling reactions, making it a valuable intermediate for the development of novel compounds, particularly kinase inhibitors for cancer treatment.[2] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 885522-00-9 | [1] |
| Molecular Formula | C₇H₄ClIN₂ | [1] |
| Molecular Weight | 278.48 g/mol | [1] |
| Appearance | Off-white to light yellow solid (predicted) |
Synthesis of this compound
The primary synthetic route to this compound involves the direct iodination of 7-chloro-1H-indazole at the C3 position. This reaction is typically carried out using molecular iodine in the presence of a base.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
The following protocol is based on established procedures for the C3-iodination of similar indazole derivatives.[3][4]
Materials:
-
7-Chloro-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₄)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-chloro-1H-indazole (1.0 equivalent) in dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0 equivalents).
-
Stir the mixture at room temperature until the 7-chloro-1H-indazole has fully dissolved and the potassium salt has formed.
-
Slowly add a solution of iodine (I₂) (1.5 equivalents) in DMF to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for approximately 3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃).
-
A precipitate may form, which can be collected by filtration.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization Data
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indazole ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13-14 | br s | 1H | N-H |
| ~7.5-7.8 | m | 2H | Ar-H |
| ~7.1-7.3 | m | 1H | Ar-H |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will show signals for the seven carbon atoms of the indazole core.
| Chemical Shift (δ) ppm | Assignment |
| ~140-145 | C7a |
| ~125-135 | C-Cl |
| ~120-125 | C4, C5, C6 |
| ~110-115 | C-I |
| ~90-100 | C3 |
Mass Spectrometry
The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.
| m/z | Assignment |
| ~278 | [M]⁺ |
| ~280 | [M+2]⁺ (due to ³⁷Cl isotope) |
Logical Relationship Diagram
Caption: Relationship between synthesis, characterization, and application.
Conclusion
This technical guide provides a framework for the synthesis and characterization of this compound. The outlined synthetic protocol, based on established methodologies for analogous compounds, offers a reliable starting point for its preparation. While specific experimental characterization data is pending, the predicted spectral information serves as a useful reference for researchers. The versatile nature of this compound as a synthetic intermediate underscores its importance in the ongoing development of new therapeutic agents and other bioactive molecules.
References
- 1. This compound | 885522-00-9 | KKB52200 [biosynth.com]
- 2. 7-CHLORO-3-IODO (1H)INDAZOLE [myskinrecipes.com]
- 3. soc.chim.it [soc.chim.it]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 7-Chloro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 7-Chloro-3-iodo-1H-indazole, a key intermediate in the synthesis of contemporary pharmaceuticals, particularly kinase inhibitors for cancer therapy. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines reported data, predicted values from reliable chemical databases, and general experimental protocols.
Core Physicochemical Properties
This compound, with the CAS Number 885522-00-9, possesses a molecular formula of C₇H₄ClIN₂ and a molecular weight of 278.48 g/mol [1]. Its chemical structure is presented below:
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄ClIN₂ | [1] |
| Molecular Weight | 278.48 g/mol | [1] |
| CAS Number | 885522-00-9 | [1] |
| Predicted Boiling Point | 391.5 ± 22.0 °C | Chemicalize |
| Predicted Density | 2.156 ± 0.06 g/cm³ | Chemicalize |
| Predicted pKa | 9.97 ± 0.40 | Chemicalize |
| Predicted LogP | 3.25 | Chemicalize |
| Melting Point | Data not available in cited sources. The related compound, 7-chloro-1H-indazole, has a reported melting point of 135-137 °C[2]. | |
| Solubility | Data not available in cited sources. Based on its predicted LogP and the nature of similar heterocyclic compounds, it is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, with low solubility in water. |
Experimental Protocols
While specific experimental protocols for the determination of the physicochemical properties of this compound are not detailed in the available literature, standard methodologies for organic compounds are applicable.
Melting Point Determination (General Protocol)
The melting point of a solid organic compound is a crucial indicator of its purity. A common method is the capillary tube method.
Methodology:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is attached to a thermometer or placed in an automated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely liquefies are recorded as the melting point range. A sharp melting point range (typically 1-2 °C) is indicative of a pure compound.
Solubility Determination (General Protocol)
Assessing the solubility of a compound in various solvents is essential for its application in synthesis and biological assays.
Methodology:
-
To a small, accurately weighed amount of the compound (e.g., 1 mg) in a vial, a measured volume of the solvent (e.g., 1 mL of DMSO, ethanol, or water) is added.
-
The mixture is vortexed or agitated at a constant temperature for a set period to ensure equilibrium is reached.
-
The solution is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble at that concentration. If not, the mixture can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be determined using techniques like HPLC or UV-Vis spectroscopy to quantify the solubility.
Synthesis Overview
This compound is a substituted indazole. The synthesis of 3-iodoindazoles can be achieved through the iodination of the corresponding indazole. A general synthetic approach is outlined below.
This represents a plausible synthetic route, though the specific reaction conditions such as temperature, reaction time, and purification methods for this compound would require experimental optimization.
Biological Activity and Signaling Pathway
This compound serves as a crucial building block for the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer. Specifically, indazole derivatives have been investigated as inhibitors of various kinases, including PKMYT1, which is involved in the G2/M cell cycle checkpoint.
The PKMYT1 signaling pathway is a critical regulator of cell cycle progression. Inhibition of PKMYT1 can lead to premature entry into mitosis and subsequent cell death in cancer cells that often have a defective G1 checkpoint.
This diagram illustrates the general principle of how a kinase inhibitor, for which this compound is a precursor, can block the signaling cascade that leads to cancer cell proliferation and survival.
Conclusion
References
7-Chloro-3-iodo-1H-indazole CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Chloro-3-iodo-1H-indazole, a key heterocyclic building block in medicinal chemistry. It details the physicochemical properties, a proposed synthesis protocol, and its significant applications in the development of targeted therapeutics. The document elucidates its role as a crucial intermediate in the synthesis of potent kinase inhibitors, particularly Janus kinase (JAK) inhibitors, and prostaglandin D2 (PGD2) receptor antagonists. Detailed descriptions of the relevant biological signaling pathways, including the JAK-STAT and PGD2/CRTH2 pathways, are provided with accompanying diagrams to illustrate the mechanism of action of derivative compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Identity and Properties
This compound is a substituted indazole with the chemical formula C₇H₄ClIN₂. Its structure features a bicyclic system composed of a benzene ring fused to a pyrazole ring, with a chloro substituent at the 7-position and an iodo group at the 3-position. This arrangement of functional groups makes it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 885522-00-9 | [1] |
| Molecular Formula | C₇H₄ClIN₂ | [1] |
| Molecular Weight | 278.48 g/mol | [1] |
| Canonical SMILES | C1=CC2=C(NN=C2C(=C1)Cl)I | [1] |
Synthesis and Characterization
Proposed Experimental Protocol: Synthesis of this compound
This proposed two-step synthesis starts from the commercially available 7-chloro-1H-indazole.
Step 1: Iodination of 7-Chloro-1H-indazole
-
Reaction Setup: To a solution of 7-chloro-1H-indazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium hydroxide (KOH) (2-3 equivalents).
-
Addition of Iodinating Agent: To this mixture, add a solution of iodine (I₂) (1.5-2 equivalents) in DMF dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine. The resulting precipitate can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound.
Characterization Data
The structure of the synthesized this compound should be confirmed using standard analytical techniques. While specific spectral data for this exact compound is not widely published, analogous compounds show characteristic signals.
Table 2: Expected Analytical Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm, and a broad singlet for the N-H proton. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the indazole core, with shifts influenced by the chloro and iodo substituents. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (278.48 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C=C and C=N stretching of the aromatic rings. |
Applications in Drug Discovery
The halogenated indazole core of this compound enhances its reactivity and potential for functionalization, making it a valuable starting material for the synthesis of bioactive molecules.[2] It is particularly significant in the development of kinase inhibitors and prostaglandin receptor antagonists.
Intermediate for Janus Kinase (JAK) Inhibitors
This compound serves as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of signaling pathways for numerous cytokines and growth factors.[3][4][5] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[6][7]
Derivatives of this compound have been explored for their potential to selectively inhibit JAKs, thereby modulating the immune response and inhibiting cancer cell proliferation.
The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[3][7]
Precursor for Prostaglandin D2 (PGD2) Receptor Antagonists
This compound is also a valuable precursor for the synthesis of antagonists for the prostaglandin D2 receptor, specifically the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). PGD2 is a key mediator in allergic inflammation, and its binding to the CRTH2 receptor on immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils triggers inflammatory responses characteristic of asthma and allergic rhinitis.
In allergic diseases, mast cells release PGD2, which then binds to the CRTH2 receptor on various immune cells. This interaction leads to cell activation, chemotaxis, and the release of pro-inflammatory mediators, perpetuating the inflammatory cascade. CRTH2 antagonists, synthesized from intermediates like this compound, block this binding and can therefore alleviate the symptoms of allergic inflammation.
Conclusion
This compound is a strategically important heterocyclic compound with significant applications in the field of drug discovery. Its unique substitution pattern provides a versatile platform for the synthesis of potent and selective modulators of key biological targets. This guide has provided an in-depth overview of its chemical properties, a proposed synthetic protocol, and its crucial role in the development of JAK inhibitors for autoimmune diseases and cancer, as well as CRTH2 antagonists for allergic inflammatory conditions. The detailed signaling pathway diagrams offer a clear visualization of the mechanisms of action for its derivatives, highlighting the therapeutic potential of this valuable chemical entity. Further research into the synthesis and application of derivatives of this compound is warranted to explore its full potential in developing novel therapeutics.
References
- 1. This compound | 885522-00-9 | KKB52200 [biosynth.com]
- 2. 7-CHLORO-3-IODO (1H)INDAZOLE [myskinrecipes.com]
- 3. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jakinibs: A New Class of Kinase Inhibitors in Cancer and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Technical Guide: Spectroscopic Profile of 7-Chloro-3-iodo-1H-indazole
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-3-iodo-1H-indazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural features, including the indazole core and the presence of two different halogen atoms, make it an interesting candidate for further functionalization and biological evaluation. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this and any synthesized compound. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar substituted indazoles.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | N-H |
| ~7.8 | d | 1H | H-4 |
| ~7.3 | t | 1H | H-5 |
| ~7.5 | d | 1H | H-6 |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~141 | C-7a |
| ~130 | C-3a |
| ~128 | C-6 |
| ~122 | C-4 |
| ~121 | C-5 |
| ~115 | C-7 |
| ~95 | C-3 |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | N-H stretch |
| 1620-1600 | Medium | C=C aromatic stretch |
| 1500-1450 | Strong | C=C aromatic stretch |
| 850-800 | Strong | C-Cl stretch |
| 650-600 | Medium | C-I stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 278/280 | High | [M]⁺ (corresponding to ³⁵Cl/³⁷Cl isotopes) |
| 151/153 | Medium | [M - I]⁺ |
| 127 | High | [I]⁺ |
| 116 | Medium | [M - I - Cl]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.
3.1. Synthesis of this compound
A potential synthetic route involves the iodination of 7-chloro-1H-indazole.
-
Materials: 7-chloro-1H-indazole, N-iodosuccinimide (NIS), Acetonitrile (ACN).
-
Procedure:
-
To a solution of 7-chloro-1H-indazole (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
3.2. Spectroscopic Analysis
-
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
-
For EI, introduce a small amount of the solid sample directly into the ion source.
-
For ESI, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it via direct infusion or coupled with liquid chromatography.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the characterization of a newly synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
Crystal Structure Analysis of 7-Chloro-3-iodo-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the crystal structure analysis of 7-Chloro-3-iodo-1H-indazole. While a definitive, publicly available crystal structure for this specific compound has not been identified at the time of this publication, this document outlines the probable synthetic routes, detailed experimental protocols for single-crystal X-ray diffraction, and anticipated structural parameters based on closely related halogenated indazole analogs. This guide is intended to serve as a foundational resource for researchers undertaking the synthesis and structural characterization of this compound and similar derivatives, which are of significant interest in medicinal chemistry and drug development due to their potential as kinase inhibitors and for other therapeutic applications.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of halogen substituents, such as chlorine and iodine, can significantly modulate the physicochemical properties and biological activity of the indazole scaffold, influencing factors like binding affinity, metabolic stability, and membrane permeability. This compound, in particular, presents a unique combination of substituents that makes it a valuable intermediate for the synthesis of more complex molecules through cross-coupling reactions. A detailed understanding of its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide outlines the necessary steps to achieve this structural elucidation.
Synthesis and Crystallization
A plausible synthetic route to this compound involves the iodination of a 7-chloro-1H-indazole precursor. The subsequent crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar halogenated indazoles.
Materials:
-
7-Chloro-1H-indazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of 7-Chloro-1H-indazole (1.0 equivalent) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Experimental Protocol: Crystallization
-
Dissolve the purified this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, methanol, or a mixture of dichloromethane and hexanes).
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, store the solution at 4°C for several days.
-
Alternatively, employ vapor diffusion by placing a small vial of the concentrated solution inside a larger sealed container with a more volatile anti-solvent (e.g., hexane or diethyl ether).
-
Once suitable single crystals have formed, carefully isolate them for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction Analysis
The following outlines a standard procedure for the determination of the crystal structure of a small organic molecule like this compound.
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: Select a single crystal of suitable size and quality and mount it on a goniometer head.
-
Data Collection: Collect X-ray diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a controlled temperature (typically 100 K) to minimize thermal vibrations.
-
Data Processing: Process the collected diffraction images to determine the unit cell parameters and reflection intensities.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data using full-matrix least-squares on F².
-
Hydrogen Atom Placement: Locate hydrogen atoms from the difference Fourier map or place them in calculated positions and refine them using a riding model.
Anticipated Crystallographic Data
While no experimental data for this compound is currently available in open-access crystallographic databases, the following table presents expected crystallographic parameters based on the analysis of similar halogenated indazole structures. These values should be considered hypothetical until experimentally verified.
| Parameter | Expected Value |
| Chemical Formula | C₇H₄ClIN₂ |
| Formula Weight | 278.48 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 8 - 12 |
| b (Å) | 5 - 10 |
| c (Å) | 10 - 15 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Volume (ų) | 800 - 1200 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.9 - 2.2 |
| Absorption Coeff. (mm⁻¹) | 3.5 - 4.5 |
| F(000) | 520 |
| Final R indices [I>2σ(I)] | R1 < 0.05, wR2 < 0.10 |
| Goodness-of-fit on F² | ~1.0 |
Visualizations
Workflow for Synthesis and Structural Analysis
The following diagram illustrates the general workflow from the synthesis of this compound to its final structural elucidation.
Caption: Workflow for the synthesis and crystal structure analysis of this compound.
Conclusion
This technical guide provides a framework for the successful synthesis and crystal structure determination of this compound. While a definitive crystal structure is not yet publicly available, the detailed protocols and anticipated data presented herein offer a valuable resource for researchers in the fields of medicinal chemistry, chemical crystallography, and drug development. The elucidation of this structure will undoubtedly contribute to a deeper understanding of the structure-activity relationships of halogenated indazoles and facilitate the design of novel therapeutic agents.
An In-depth Technical Guide on the Solubility Profile of 7-Chloro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for determining the solubility profile of 7-Chloro-3-iodo-1H-indazole, a halogenated indazole derivative with potential applications in medicinal chemistry and drug discovery.[1] Due to the current lack of publicly available, specific quantitative solubility data for this compound, this document outlines the predicted solubility characteristics based on its structural features and furnishes detailed, standardized experimental protocols for its systematic evaluation. The methodologies described herein are designed to generate robust and reliable data essential for advancing preclinical research, formulation development, and further chemical synthesis.
Introduction
This compound (CAS No: 885522-00-9) is a heterocyclic compound featuring an indazole core substituted with both a chloro and an iodo group.[2] Its molecular formula is C7H4ClIN2 with a molecular weight of 278.48 g/mol .[2] Halogenated indazoles are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The solubility of a compound is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its utility in various experimental assays and formulations. A comprehensive understanding of the solubility of this compound in a range of pharmaceutically and chemically relevant solvents is therefore paramount for its development.
Predicted Solubility Profile
Based on the chemical structure of this compound, a qualitative prediction of its solubility can be inferred:
-
Aqueous Solubility: The presence of the indazole ring, capable of hydrogen bonding, may impart some degree of aqueous solubility. However, the aromatic nature of the ring system, coupled with the lipophilic character of the chloro and iodo substituents, suggests that the overall aqueous solubility is likely to be low.
-
Organic Solvent Solubility: It is anticipated that this compound will exhibit greater solubility in a range of organic solvents. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be effective due to their ability to engage in dipole-dipole interactions and dissolve a wide range of organic molecules.[3] Solubility is also expected in common polar protic solvents like ethanol and methanol, and potentially in less polar solvents such as dichloromethane and ethyl acetate, though likely to a lesser extent.
Quantitative Solubility Determination: Experimental Protocols
To establish a definitive solubility profile, a systematic experimental approach is required. The following protocols outline standard methods for quantitative solubility assessment.
Materials and Equipment
-
This compound (analytical standard)
-
A range of analytical grade solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF))
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and accurate technique for determining thermodynamic solubility.[4]
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each test solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[4]
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Sample Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter. Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared from known concentrations of this compound should be used for accurate quantification.
Kinetic Solubility Determination (High-Throughput Method)
Kinetic solubility is often assessed in early drug discovery to identify potential solubility liabilities. This method typically involves the precipitation of a compound from a DMSO stock solution upon addition to an aqueous buffer.
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Addition to Aqueous Buffer: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a microplate well.
-
Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. The concentration of the compound remaining in solution can be determined by various methods, such as turbidimetry (nephelometry) or by HPLC analysis of the supernatant after centrifugation.[5]
Data Presentation
The quantitative solubility data obtained should be summarized in a clear and structured table for easy comparison.
Table 1: Solubility of this compound in Various Solvents at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (µM) | Method |
| Water | Shake-Flask | ||
| PBS (pH 7.4) | Shake-Flask | ||
| 0.1 N HCl | Shake-Flask | ||
| 0.1 N NaOH | Shake-Flask | ||
| Methanol | Shake-Flask | ||
| Ethanol | Shake-Flask | ||
| Isopropanol | Shake-Flask | ||
| Acetonitrile | Shake-Flask | ||
| Acetone | Shake-Flask | ||
| Ethyl Acetate | Shake-Flask | ||
| Dichloromethane | Shake-Flask | ||
| DMSO | Shake-Flask | ||
| DMF | Shake-Flask |
Experimental Workflow Visualization
The general workflow for determining the equilibrium solubility of this compound is depicted in the following diagram.
References
The Resurgence of a Privileged Scaffold: A Technical Guide to Substituted 1H-Indazoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole core, a bicyclic heteroaromatic system, has solidified its status as a "privileged structure" in medicinal chemistry. Its remarkable versatility and capacity for substitution have propelled the development of a diverse array of derivatives exhibiting significant biological activities. This technical guide offers a comprehensive review of substituted 1H-indazoles, detailing their synthesis, multifaceted pharmacological effects, and the intricate relationships between their structure and activity. With a focus on oncology, inflammation, and beyond, this document consolidates quantitative data, provides detailed experimental methodologies, and visualizes key biological pathways to empower researchers in the rational design of next-generation therapeutics.
Core Synthetic Strategies and Methodologies
The construction of the 1H-indazole scaffold and the introduction of various substituents can be achieved through a range of synthetic approaches, from classical methods to modern catalytic reactions.[1] Key strategies include the cyclization of o-haloaryl N-sulfonylhydrazones, palladium-catalyzed C-H amination, and [3+2] cycloaddition reactions.[1][2]
Experimental Protocol: Silver(I)-Mediated Synthesis of 3-Substituted 1H-Indazoles
This protocol describes an efficient route to 3-substituted 1H-indazoles via a silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones. This method is noted for its operational simplicity and tolerance of various functional groups.[3]
Materials:
-
Arylhydrazone substrate
-
Silver trifluoromethanesulfonate (AgNTf2)
-
Copper(II) acetate (Cu(OAc)2) (co-oxidant)
-
1,2-Dichloroethane (solvent)
-
Silica gel for chromatography
Procedure:
-
To a solution of the arylhydrazone substrate in 1,2-dichloroethane, add AgNTf2 and Cu(OAc)2.
-
Heat the reaction mixture at 80°C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-substituted 1H-indazole.
Biological Activities and Therapeutic Potential
Substituted 1H-indazoles have demonstrated a broad spectrum of pharmacological activities, most notably as potent inhibitors of protein kinases, which are crucial regulators of cellular processes.[4][5] Their ability to mimic the purine core of ATP allows them to competitively bind to the ATP-binding site of kinases, leading to the modulation of signaling pathways implicated in diseases such as cancer.[6]
Anti-Cancer Activity
The anti-cancer properties of 1H-indazole derivatives are well-documented, with several compounds approved for clinical use.[5] These agents can induce apoptosis, arrest the cell cycle, and inhibit key kinases involved in tumor growth and proliferation.[5]
Table 1: Anti-Cancer Activity of Substituted 1H-Indazoles
| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference |
| Pazopanib | VEGFR, PDGFR, c-Kit | Varies by target | [5] |
| Axitinib | VEGFR | Varies by target | [5] |
| Niraparib | PARP | Varies by target | [4] |
| 1H-indazole-3-amine derivative 89 | Bcr-AblWT | 0.014 | [7] |
| 1H-indazole-3-amine derivative 89 | Bcr-AblT315I | 0.45 | [7] |
| 1H-indazole-3-amine derivative 89 | K562 leukemia cells | 6.50 | [7] |
| Compound 109 | EGFR T790M | 0.0053 | [7] |
| Compound 109 | EGFR | 0.0083 | [7] |
| Entrectinib (127) | ALK | 0.012 | [7] |
| Compound 6o | K562 cell line | 5.15 | [8] |
| Compound 6o | HEK-293 (normal cell) | 33.2 | [8] |
Note: IC50 values are highly dependent on experimental conditions and should be considered in the context of the cited study.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[9]
Materials:
-
Human cancer cell line (e.g., A549, K562, PC-3, HepG2)[8]
-
Substituted 1H-indazole test compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the 1H-indazole derivative and incubate for a specified period (e.g., 48 or 72 hours).[8][10]
-
MTT Addition: Remove the medium and add 28 µL of 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[10]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Key Signaling Pathways Modulated by 1H-Indazoles
Many biologically active 1H-indazole derivatives exert their effects by modulating critical intracellular signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, which are often dysregulated in cancer.[11][12]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[12] Its aberrant activation is a hallmark of many cancers.
Caption: The PI3K/AKT/mTOR signaling cascade.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a chain of proteins that communicates a signal from a cell surface receptor to the DNA in the nucleus, controlling fundamental cellular processes like proliferation and differentiation.[13]
Caption: The MAPK/ERK signaling pathway.
General Workflow for 1H-Indazole Drug Discovery
The discovery and development of novel 1H-indazole-based therapeutics typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: A general workflow for the discovery of 1H-indazole-based drugs.
Conclusion
Substituted 1H-indazoles continue to be a fertile ground for the discovery of novel therapeutic agents. Their synthetic tractability and ability to modulate a wide range of biological targets, particularly protein kinases, ensure their prominence in medicinal chemistry. This guide provides a foundational resource for researchers, offering insights into the synthesis, biological evaluation, and mechanisms of action of this important class of compounds. The provided protocols and pathway diagrams serve as practical tools to facilitate further research and development in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Synthetic Strategies for 3,7-Disubstituted Indazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active compounds and pharmaceutical agents. The specific substitution pattern on the indazole ring profoundly influences its pharmacological properties, making the development of regioselective synthetic routes a critical endeavor in medicinal chemistry. This technical guide provides an in-depth overview of the core synthetic strategies for accessing 3,7-disubstituted indazoles, with a focus on practical experimental protocols and comparative data.
Introduction to the 3,7-Disubstituted Indazole Core
The 3,7-disubstituted indazole framework presents a unique synthetic challenge due to the need for regioselective functionalization at two distinct positions of the bicyclic system. Directing group strategies and sequential cross-coupling reactions are among the most powerful tools to achieve this substitution pattern with high fidelity. This guide will explore key methodologies, including the synthesis of versatile 3,7-dihalogenated indazole intermediates and their subsequent elaboration via transition-metal-catalyzed cross-coupling reactions.
Key Synthetic Routes
The synthesis of 3,7-disubstituted indazoles can be broadly approached through two main strategies:
-
Sequential Functionalization of the Indazole Core: This approach involves the initial synthesis of a monosubstituted indazole, followed by the regioselective introduction of a second substituent.
-
Construction of a Pre-functionalized Ring System: This strategy relies on the cyclization of appropriately substituted precursors to form the desired disubstituted indazole.
A highly effective and versatile method for the synthesis of 3,7-disubstituted indazoles involves the initial preparation of a 3-bromo-7-iodo-1H-indazole intermediate. This key building block allows for differential reactivity in subsequent cross-coupling reactions, enabling the introduction of diverse substituents at both the C3 and C7 positions.
Experimental Protocols
Synthesis of 7-Iodo-1H-indazole
A practical, large-scale synthesis of 7-iodo-1H-indazole serves as the crucial first step.[1]
Step 1: Synthesis of 7-Nitro-1H-indazole
-
To a solution of 2-methyl-6-nitroaniline (1.0 eq) in acetic acid, a solution of sodium nitrite (1.1 eq) in water is added dropwise at 0-5 °C.
-
The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature.
-
The resulting precipitate is filtered, washed with water, and dried to afford 7-nitro-1H-indazole.
Step 2: Synthesis of 7-Amino-1H-indazole
-
7-Nitro-1H-indazole (1.0 eq) is dissolved in ethanol, and palladium on charcoal (10 mol%) is added.
-
The mixture is stirred under a hydrogen atmosphere (balloon) at room temperature until the starting material is consumed (monitored by TLC).
-
The catalyst is filtered off, and the solvent is evaporated to yield 7-amino-1H-indazole.
Step 3: Synthesis of 7-Iodo-1H-indazole
-
7-Amino-1H-indazole (1.0 eq) is suspended in a mixture of sulfuric acid and water at 0 °C.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise, and the mixture is stirred for 30 minutes.
-
A solution of potassium iodide (1.5 eq) in water is then added, and the reaction is stirred at room temperature overnight.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to give 7-iodo-1H-indazole.
Synthesis of 3-Bromo-7-iodo-1H-indazole
Regioselective bromination of 7-iodo-1H-indazole at the C3 position provides the key 3,7-dihalogenated intermediate.[1]
-
To a solution of 7-iodo-1H-indazole (1.0 eq) in DMF, N-bromosuccinimide (NBS) (1.05 eq) is added portion-wise at room temperature.
-
The reaction mixture is stirred for 2-4 hours until the starting material is consumed.
-
Water is added to the mixture, and the resulting precipitate is filtered, washed with water, and dried to afford 3-bromo-7-iodo-1H-indazole.
Palladium-Catalyzed Cross-Coupling Reactions
The 3-bromo-7-iodo-1H-indazole intermediate is a versatile substrate for sequential palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, to introduce a wide variety of substituents at the C3 and C7 positions. The differential reactivity of the C-I and C-Br bonds can be exploited for selective functionalization.
General Procedure for Suzuki-Miyaura Coupling:
-
A mixture of the halo-indazole (1.0 eq), boronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a suitable solvent system (e.g., dioxane/water or DME/water) is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the reaction is complete.
-
The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to yield the desired 3,7-disubstituted indazole.
Quantitative Data
The yields of the key steps and the subsequent cross-coupling reactions are summarized in the tables below.
Table 1: Yields for the Synthesis of Key Intermediates
| Step | Product | Yield (%) | Reference |
| 1 | 7-Nitro-1H-indazole | 98 | [1] |
| 2 | 7-Amino-1H-indazole | 75 | [1] |
| 3 | 7-Iodo-1H-indazole | 71 | [1] |
| 4 | 3-Bromo-7-iodo-1H-indazole | 79 | [1] |
Table 2: Representative Examples of Suzuki-Miyaura Cross-Coupling of 7-Bromo-4-substituted-1H-indazoles [2][3]
| Entry | 7-Bromo-4-substituted Indazole | Boronic Acid | Product | Yield (%) |
| 1 | 7-Bromo-4-(phenylsulfonamido)-1H-indazole | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-4-(phenylsulfonamido)-1H-indazole | 85 |
| 2 | 7-Bromo-4-(phenylsulfonamido)-1H-indazole | 3-Fluorophenylboronic acid | 7-(3-Fluorophenyl)-4-(phenylsulfonamido)-1H-indazole | 78 |
| 3 | 7-Bromo-4-(benzamido)-1H-indazole | Phenylboronic acid | 7-Phenyl-4-(benzamido)-1H-indazole | 90 |
| 4 | 7-Bromo-4-(benzamido)-1H-indazole | Thiophen-2-ylboronic acid | 7-(Thiophen-2-yl)-4-(benzamido)-1H-indazole | 88 |
Note: The yields are for the Suzuki coupling step at the C7 position of a pre-functionalized indazole. Similar strategies can be applied to the 3-bromo-7-iodo-1H-indazole intermediate.
Logical Relationships in Sequential Cross-Coupling
The differential reactivity of the C-I and C-Br bonds in 3-bromo-7-iodo-1H-indazole is key to achieving selective disubstitution. The C-I bond is generally more reactive towards oxidative addition to palladium(0) than the C-Br bond, allowing for selective functionalization at the C7 position first.
Conclusion
The synthetic routes outlined in this technical guide provide a robust and versatile platform for the synthesis of a wide range of 3,7-disubstituted indazoles. The preparation of the key 3-bromo-7-iodo-1H-indazole intermediate, followed by sequential palladium-catalyzed cross-coupling reactions, offers a powerful strategy for introducing diverse functionalities at both the C3 and C7 positions. This approach is highly valuable for the generation of novel indazole-based compounds for drug discovery and development programs. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Halogenated Indazoles: A Technical Guide to Their Biological Activities
For Immediate Release
[City, State] – [Date] – In the landscape of medicinal chemistry, the indazole scaffold has emerged as a privileged structure, integral to a multitude of biologically active compounds.[1][2][3][4] The strategic incorporation of halogen atoms onto this scaffold has been shown to significantly modulate and enhance its therapeutic properties, opening new avenues for drug discovery and development. This technical guide provides an in-depth exploration of the biological activities of halogenated indazoles, focusing on their anticancer, antimicrobial, and enzyme-inhibitory potential. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds.
Core Biological Activities and Quantitative Data
Halogenated indazoles have demonstrated a broad spectrum of biological activities. The introduction of halogens can influence the lipophilicity, metabolic stability, and binding affinity of the parent indazole molecule, often leading to enhanced potency.[5]
Anticancer Activity
A significant body of research highlights the potent antiproliferative effects of halogenated indazoles against various cancer cell lines.[6][7][8][9] Many of these compounds exert their effects through the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[9][10] For instance, several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature an indazole core.[8][11]
The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.
Table 1: Anticancer Activity of Halogenated Indazoles (IC50 Values)
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Compound 2f (An indazole derivative) | 4T1 (Breast Cancer) | 0.23 - 1.15 | [6][12] |
| Polysubstituted indazoles | A2780 (Ovarian Cancer) | 0.64 - 17 | [13][14] |
| Polysubstituted indazoles | A549 (Lung Cancer) | 0.64 - 17 | [13][14] |
| Indazole-pyrimidine derivatives (13i) | VEGFR-2 | 0.0345 | [10] |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives (33m) | FGFR1 | 0.0029 | [10] |
| 3-(Pyrrolopyridin-2-yl)indazole derivatives (54a) | Aurora kinase A | 0.032 | [10] |
| N-methyl-3-aryl indazoles (5c, 5d, 5f, 5g, 5i) | HCT-116 (Colon Cancer), MDA-MB-231 (Breast Cancer) | Significant cytotoxic activities | [5] |
Antimicrobial Activity
Halogenation has been shown to be a viable strategy for enhancing the antimicrobial properties of indazole-based compounds.[5][15] Dichloro and trichloro-derivatives of some azoles have demonstrated interesting antimicrobial properties against yeasts and Gram-positive bacteria.[15] The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial efficacy, representing the lowest concentration that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Halogenated Indazoles and Related Compounds (MIC Values)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| Dichloro and trichloro-derivatives of 1,5-diphenyl-1H-pyrazole | Candida albicans, Cryptococcus neoformans, Staphylococcus aureus | Similar or superior to bifonazole | [15][16] |
| Dichloro and trichloro-derivatives of 1,5-diphenyl-1H-pyrazole | Mycobacterium tuberculosis | Superior to clotrimazole and econazole | [15][16] |
| 6-bromo-4-iodoindole | Staphylococcus aureus (including MRSA) | 20 - 30 | [6] |
| 4-bromo-6-chloroindole | Staphylococcus aureus (including MRSA) | 20 - 30 | [6] |
| Indazole derivatives 2 and 3 | Enterococcus faecalis | ~128 | [17] |
| Indazole derivative 5 | Staphylococcus aureus, Staphylococcus epidermidis | 64 - 128 | [17] |
| 4,6-dibromoindole | Candida species | 10 - 50 | [18] |
| 5-bromo-4-chloroindole | Candida species | 10 - 50 | [18] |
Enzyme Inhibition
The mechanism of action for many biologically active indazoles involves the inhibition of specific enzymes. This is particularly relevant for their anticancer activity, where they often target protein kinases.[9][10] The inhibitory potency against a specific enzyme is typically expressed as an IC50 or a Ki (inhibition constant) value.
Table 3: Enzyme Inhibition by Halogenated Indazoles (IC50/Ki Values)
| Compound/Derivative | Target Enzyme | IC50/Ki (nM) | Reference(s) |
| Axitinib | VEGFR1 | 0.1 - 1.2 | [19] |
| Axitinib | VEGFR2 | 0.2 | [19] |
| Axitinib | PDGFRβ | 1.6 | [19] |
| Pazopanib | VEGFR1 | 10 | [19] |
| Pazopanib | VEGFR2 | 30 | [19] |
| Pazopanib | c-Kit | 74 - 140 | [19] |
| Halogenated chalcones | Acetylcholinesterase (AChE) | Ki: 1.83 - 11.19 | [20] |
| Halogenated chalcones | Butyrylcholinesterase (BChE) | Ki: 3.35 - 26.70 | [20] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of halogenated indazoles.
Synthesis of Halogenated Indazoles
The synthesis of halogenated indazoles can be achieved through various methods, often involving the halogenation of an indazole precursor or the cyclization of a halogenated starting material.
Example Protocol: Synthesis of 6-Bromo-3-iodo-1H-indazole [1]
-
Dissolution: Dissolve 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in N,N-dimethylformamide (DMF).
-
Base Addition: Add potassium hydroxide (KOH) (20 mmol, 2.0 equiv.).
-
Iodination: Add a solution of iodine (I2) (15 mmol, 1.5 equiv.) in DMF (8 mL) dropwise to the mixture.
-
Reaction: Stir the mixture at room temperature for 3 hours.
-
Work-up: Pour the reaction mixture into an aqueous solution of Na2S2O4 and K2CO3, which will cause a white solid to precipitate.
-
Isolation: Filter and dry the solid to yield 6-bromo-3-iodo-1H-indazole.
Antiproliferative Activity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][21]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[22]
-
Compound Treatment: Treat the cells with various concentrations of the halogenated indazole derivatives for a specified period (e.g., 72 hours).[22]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21][22]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[21][22]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[22]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][24]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 1-2 x 10^8 CFU/mL, 0.5 McFarland standard).[25]
-
Serial Dilution: Perform serial two-fold dilutions of the halogenated indazole compound in a 96-well microtiter plate containing a suitable broth medium.[23]
-
Inoculation: Inoculate each well with the prepared microbial suspension.[23]
-
Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 24 hours at 37°C).[26]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[23]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][27][28]
-
Cell Treatment: Treat cells with the halogenated indazole for a specific time.
-
Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[8][27] Incubate for at least 30 minutes on ice.[27]
-
Washing: Wash the cells twice with Phosphate-Buffered Saline (PBS).[27]
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[3] The RNase A is crucial to prevent the staining of RNA.[28]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[27]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the DNA content and cell cycle distribution.[27]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Harvesting: Harvest the cells and wash them twice with cold PBS.[12]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[12]
Kinase Inhibition Assay
Various assay formats are available to measure the inhibitory potency of compounds against specific kinases. The ADP-Glo™ Kinase Assay is a common luminescent-based method.[22]
-
Compound Dilution: Prepare serial dilutions of the halogenated indazole.
-
Kinase Reaction Setup: In a 384-well plate, combine the test compound, the target kinase, and its specific substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Reaction Termination and ADP Detection: After incubation, add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal.[22]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
IC50 Determination: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[22]
Visualizing Mechanisms and Workflows
To better understand the intricate processes involved in the biological evaluation of halogenated indazoles, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: General workflow for the discovery and evaluation of biologically active halogenated indazoles.
Caption: Simplified overview of apoptosis induction by halogenated indazoles.
Caption: Mechanism of action for indazole-based kinase inhibitors.
Conclusion and Future Directions
Halogenated indazoles represent a highly promising class of compounds with diverse and potent biological activities. Their efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents is well-documented, with several derivatives showing activity comparable or superior to existing drugs. The continued exploration of structure-activity relationships, focusing on the type and position of halogen substitution, will be crucial for the rational design of next-generation therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate and unlock the full therapeutic potential of halogenated indazoles.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 6-Bromoindazole synthesis - chemicalbook [chemicalbook.com]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. pdb.apec.org [pdb.apec.org]
- 24. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 25. myadlm.org [myadlm.org]
- 26. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 27. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 28. Flow cytometry with PI staining | Abcam [abcam.com]
Predicted Mechanism of Action for 7-Chloro-3-iodo-1H-indazole: A Technical Guide for Drug Discovery Professionals
Disclaimer: This document outlines the predicted mechanism of action for 7-Chloro-3-iodo-1H-indazole based on its structural characteristics and the well-established biological activities of the broader indazole class of compounds. As of the latest literature review, no direct experimental studies detailing the specific mechanism of action for this compound have been published. This molecule is primarily recognized as a versatile chemical intermediate for the synthesis of pharmacologically active compounds.[1]
Executive Summary
This compound is a halogenated indazole derivative poised to serve as a key building block in the development of novel kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved anti-cancer drugs.[2][3][4] The chloro and iodo substitutions at the 7 and 3 positions, respectively, offer strategic points for chemical modification, enabling the synthesis of derivatives with high affinity and selectivity for various protein kinases. The predicted mechanism of action for compounds derived from this scaffold centers on the competitive inhibition of ATP binding to the kinase domain of oncogenic receptor tyrosine kinases (RTKs) and serine/threonine kinases, thereby modulating key signaling pathways implicated in tumorigenesis, such as angiogenesis, cell proliferation, and survival.
The Indazole Scaffold: A Foundation for Kinase Inhibition
The indazole nucleus, a bicyclic aromatic heterocycle, is a bioisostere of indole and is present in a multitude of biologically active compounds.[4] Its unique structural and electronic properties allow it to form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of protein kinases. Several successful kinase inhibitors, including Pazopanib, Axitinib, and Entrectinib, feature the indazole core, highlighting its importance in the design of targeted cancer therapies.[5][6]
Predicted Molecular Targets and Signaling Pathways
Based on the known targets of structurally related indazole-based drugs, derivatives of this compound are predicted to inhibit a range of protein kinases involved in cancer progression.
Vascular Endothelial Growth Factor Receptors (VEGFRs)
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pazopanib and Axitinib are potent inhibitors of VEGFRs. It is highly probable that derivatives of this compound can be designed to target the ATP-binding site of VEGFR-2, leading to the inhibition of downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways.
Platelet-Derived Growth Factor Receptors (PDGFRs)
PDGFRs are RTKs that play a crucial role in cell growth, proliferation, and differentiation. Their aberrant activation is implicated in various cancers. Like Pazopanib, novel compounds synthesized from the this compound scaffold could potentially inhibit PDGFRs, thereby blocking tumor cell proliferation.
Fibroblast Growth Factor Receptors (FGFRs)
FGFRs are a family of RTKs involved in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is a known driver in several types of cancer. The indazole core has been successfully utilized to develop FGFR inhibitors.[6]
Other Potential Kinase Targets
The versatility of the indazole scaffold suggests that derivatives of this compound could be tailored to inhibit other kinase families, such as the Pim kinases, which are serine/threonine kinases involved in cell cycle progression and apoptosis.[7]
Quantitative Data for Representative Indazole-Based Kinase Inhibitors
While no quantitative data exists for this compound itself, the following table summarizes the inhibitory activities of well-established indazole-containing drugs against key kinase targets. This data serves as a benchmark for the potential potency of novel compounds derived from the this compound scaffold.
| Compound | Target Kinase | IC50 (nM) | Reference Compound For |
| Pazopanib | VEGFR-1 | 10 | VEGFR Inhibition |
| VEGFR-2 | 30 | ||
| VEGFR-3 | 47 | ||
| PDGFR-α | 84 | PDGFR Inhibition | |
| PDGFR-β | 84 | ||
| c-Kit | 74 | ||
| Axitinib | VEGFR-1 | 0.1 | Potent VEGFR Inhibition |
| VEGFR-2 | 0.2 | ||
| VEGFR-3 | 0.1-0.3 | ||
| PDGFR-β | 1.6 | ||
| c-Kit | 1.7 | ||
| Entrectinib | TRKA | 1.7 | Pan-TRK Inhibition |
| TRKB | 0.1 | ||
| TRKC | 0.1 | ||
| ROS1 | 0.2 | ROS1 Inhibition | |
| ALK | 1.6 | ALK Inhibition |
Proposed Experimental Protocols for Mechanism of Action Studies
To elucidate the mechanism of action for novel compounds derived from this compound, a tiered experimental approach is recommended.
Kinase Inhibition Assays
-
Objective: To determine the in vitro inhibitory activity of the test compound against a panel of protein kinases.
-
Methodology:
-
Utilize a radiometric assay (e.g., using 33P-ATP) or a non-radiometric assay (e.g., ADP-Glo™, LanthaScreen™).
-
Incubate the recombinant kinase enzyme with a specific substrate and varying concentrations of the test compound in the presence of ATP.
-
Measure the kinase activity by quantifying substrate phosphorylation or ADP production.
-
Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.
-
Cellular Assays
-
Objective: To assess the effect of the test compound on kinase signaling and cell viability in cancer cell lines.
-
Methodology:
-
Western Blotting: Treat cancer cell lines expressing the target kinase with the test compound. Lyse the cells and perform western blotting to detect the phosphorylation status of the target kinase and its downstream effectors.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo®): Culture cancer cell lines in the presence of increasing concentrations of the test compound for 72 hours. Measure cell viability to determine the GI50 (concentration for 50% growth inhibition).
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-3/7 activity): Treat cells with the test compound and measure markers of apoptosis to determine if the compound induces programmed cell death.[2]
-
In Vivo Efficacy Studies
-
Objective: To evaluate the anti-tumor activity of the test compound in a preclinical animal model.
-
Methodology:
-
Establish tumor xenografts in immunocompromised mice by subcutaneously injecting human cancer cells.
-
Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.
-
Administer the test compound orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., immunohistochemistry to assess target inhibition and apoptosis).
-
Visualizing the Predicted Mechanism and Experimental Workflow
Predicted Signaling Pathway Inhibition
Caption: Predicted inhibition of Receptor Tyrosine Kinase signaling by a derivative of this compound.
Experimental Workflow for Mechanism of Action Elucidation
Caption: A streamlined experimental workflow for determining the mechanism of action of novel indazole derivatives.
Conclusion
This compound represents a promising starting point for the development of next-generation kinase inhibitors. While direct biological data for this specific molecule is currently unavailable, the extensive body of research on the indazole scaffold strongly supports its potential as a precursor to potent and selective modulators of oncogenic signaling pathways. The proposed experimental workflow provides a robust framework for validating this predicted mechanism of action and identifying lead candidates for further preclinical and clinical development. Researchers and drug development professionals can leverage the strategic positioning of the chloro and iodo groups for synthetic diversification to explore a wide range of kinase targets and ultimately contribute to the advancement of targeted cancer therapies.
References
- 1. 7-CHLORO-3-IODO (1H)INDAZOLE [myskinrecipes.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for 7-Chloro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 7-Chloro-3-iodo-1H-indazole, a key building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document outlines its commercial availability, synthesis and purification protocols, analytical characterization, and its application in targeting signaling pathways relevant to drug discovery.
Commercial Availability
This compound (CAS No. 885522-00-9) is available from a range of commercial suppliers. The purity and pricing can vary, and it is recommended to request quotes from suppliers for the most current information. Below is a summary of representative suppliers and their offerings.
| Supplier | Product Code | Purity | Available Quantities |
| Biosynth | KKB52200 | Not Specified | Custom |
| Fluorochem | F801919 | >95% | 100 mg, 250 mg |
| Ambeed | A293847 | >95% | 100 mg, 250 mg, 1 g, 5 g |
| BLD Pharm | BD159186 | >97% | 250 mg, 1 g, 5 g |
| Mcule | MCULE-5807968536 | Not Specified | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg |
Note: Pricing is subject to change and should be confirmed with the respective suppliers.
Synthesis and Purification
Experimental Protocol: Synthesis of this compound
Materials:
-
7-Chloro-1H-indazole
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 7-chloro-1H-indazole (1.0 eq) in anhydrous DMF.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
The crude this compound can be purified by flash column chromatography on silica gel.
-
Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions containing the desired product, as indicated by TLC analysis.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.
Analytical Characterization
The structure and purity of this compound are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
NH Proton: A broad singlet around 13.5-14.0 ppm.
-
Aromatic Protons:
-
One doublet of doublets (dd) between 7.8-8.0 ppm.
-
One triplet (t) between 7.2-7.4 ppm.
-
One doublet of doublets (dd) between 7.1-7.3 ppm.
-
Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
Multiple peaks in the aromatic region (110-145 ppm).
-
A peak corresponding to the carbon bearing the iodine atom (C3) is expected to be significantly downfield.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used to assess the purity of this compound.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Under these conditions, this compound is expected to elute as a single major peak, and the purity can be calculated from the peak area.
Application in Drug Discovery: A Precursor for VEGFR-2 Kinase Inhibitors
This compound is a valuable intermediate in the synthesis of potent kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The indazole scaffold serves as a bioisostere for the hinge-binding region of ATP in the kinase domain. The iodine at the 3-position provides a reactive handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce various substituents that can interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.
An In-depth Technical Guide to the Safety and Handling of 7-Chloro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of safety and handling information for 7-Chloro-3-iodo-1H-indazole. It is intended for use by qualified professionals and should be supplemented with a thorough review of all available safety data and literature. The information herein is compiled from data on structurally similar compounds, and a specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Always perform a risk assessment before handling any chemical.
Introduction
This compound is a halogenated indazole derivative.[1] Such compounds are valuable building blocks in medicinal chemistry and agrochemical research due to their versatile reactivity and potential for biological activity.[1][2][3] The presence of chloro and iodo substituents on the indazole core suggests that this compound may exhibit specific hazards that require careful management in a laboratory setting. This guide outlines the potential hazards, recommended handling procedures, and emergency protocols to ensure the safe use of this compound.
Hazard Identification and Classification
Based on data for structurally related compounds, this compound is anticipated to be classified with the following hazards.[4]
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | Category 1B/2 | GHS05/GHS07 | Danger/Warning | H314: Causes severe skin burns and eye damage.[4] / H315: Causes skin irritation.[5] |
| Serious Eye Damage/Eye Irritation | Category 1/2A | GHS05/GHS07 | Danger/Warning | H318: Causes serious eye damage. / H319: Causes serious eye irritation.[5] |
| Reproductive Toxicity | Category 1B | GHS08 | Danger | H360: May damage fertility or the unborn child.[4] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation.[5] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2/3 | GHS09 | Warning | H411: Toxic to aquatic life with long lasting effects.[5] / H412: Harmful to aquatic life with long lasting effects. |
Physical and Chemical Properties
Quantitative data for this compound and a closely related isomer are summarized below.
| Property | Value | Source Compound |
| Molecular Formula | C₇H₄ClIN₂ | This compound[6] |
| Molecular Weight | 278.48 g/mol | This compound[6] |
| Melting Point | 117 - 122 °C (243 - 252 °F) | Not specified, likely a related indazole[4] |
| Appearance | Beige Powder/Solid | Indazole[7] |
| Partition Coefficient (n-octanol/water) | log Pow: -0.41 | Not specified, likely a related indazole[4] |
Handling and Storage
Strict adherence to the following handling and storage protocols is mandatory to minimize exposure and ensure chemical stability.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][8] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][9]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is required.[10] (See Section 5 for details).
-
Procedural Precautions: Avoid the formation of dust and aerosols.[8][11] Do not breathe dust, fumes, gas, mist, vapors, or spray.[4][9] Avoid contact with skin, eyes, and clothing.[7][9] Do not eat, drink, or smoke when using this product.[4] Wash hands and face thoroughly after handling.[4]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][9]
-
Store under an inert atmosphere, as some related compounds are sensitive to air or moisture.[4][9]
-
Keep locked up or in an area accessible only to qualified or authorized personnel.[4]
-
Incompatible Materials: Strong oxidizing agents, strong acids.[7][9]
Personal Protective Equipment (PPE)
The proper selection and use of PPE is the primary defense against chemical exposure.[12]
PPE Selection Guide
Caption: Required personal protective equipment for handling this compound.
| Body Part | PPE Recommendation | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[5] Gloves must be inspected before use and disposed of properly after handling.[8] |
| Eyes/Face | Safety Goggles / Face Shield | Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory.[5][13] A face shield should be worn in situations with a high risk of splashing.[12][13] |
| Body | Laboratory Coat | An impermeable, long-sleeved laboratory coat that closes in the back is required to protect skin and clothing.[5][10] |
| Respiratory | Fume Hood / Respirator | All work should be conducted in a chemical fume hood.[5] If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator is necessary.[5] |
Experimental Protocols
General Weighing and Handling Protocol (Solid Compound)
-
Preparation: Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, weigh boats, containers).
-
PPE: Don all required personal protective equipment as specified in Section 5.
-
Dispensing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of this compound from the stock bottle to the tared container using a clean spatula. Avoid generating dust.
-
Closure: Immediately and tightly close the stock bottle and the container with the weighed compound.
-
Cleanup: Clean any residual powder from the spatula and balance using a dry wipe, which should then be disposed of as hazardous waste. Decontaminate the work surface.
-
Post-Handling: Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) in a designated hazardous waste container. Wash hands thoroughly.
Spill Response Protocol
-
Evacuation: Evacuate all non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.[5] For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to the appropriate environmental health and safety personnel.
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][11] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[5][11] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[11] Remove contact lenses, if present and easy to do. Continue rinsing. Call a physician or poison control center immediately.[11] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[4][11] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[11] |
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste.[5] All waste must be placed in sealed, properly labeled containers. Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the chemical to enter drains or the environment.[11]
References
- 1. 7-CHLORO-3-IODO (1H)INDAZOLE [myskinrecipes.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 885522-00-9 | KKB52200 [biosynth.com]
- 7. fishersci.com [fishersci.com]
- 8. lookchem.com [lookchem.com]
- 9. fishersci.com [fishersci.com]
- 10. publications.ashp.org [publications.ashp.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
Methodological & Application
Application Notes and Protocols for 7-Chloro-3-iodo-1H-indazole in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-3-iodo-1H-indazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including the reactive iodine atom at the C-3 position and the chlorine substituent on the benzene ring, make it an ideal substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the 3-position of the indazole core. The resulting 3-aryl-1H-indazole scaffold is a privileged motif found in numerous biologically active compounds, most notably in the development of potent kinase inhibitors for targeted cancer therapy.
This document provides detailed application notes and experimental protocols for the utilization of this compound in Suzuki coupling reactions, including a specific application in the synthesis of a known ALK/ROS1 kinase inhibitor.
Data Presentation: Suzuki Coupling Reaction Parameters
The following table summarizes reaction conditions for the Suzuki coupling of this compound and related 3-iodoindazoles with various boronic acids. This data is intended to provide a comparative overview to guide reaction optimization.
| Entry | 3-Iodo-1H-indazole Derivative | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | 2-(tetrahydropyran-4-yl)ethoxy]phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12 | >95 (crude) |
| 2 | 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85 |
| 3 | 3-Iodo-5-nitro-1H-indazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) / RuPhos (10) | K₃PO₄ (3) | Dioxane/H₂O | 100 (MW) | 0.5 | 92 |
| 4 | N-Boc-3-iodo-1H-indazole | 4-Formylphenylboronic acid | PdCl₂(dppf) (5) | K₂CO₃ (2) | Dioxane/H₂O | 80 | 16 | 78 |
| 5 | 5-Bromo-3-iodo-1H-indazole | 4-Chlorophenylboronic acid | Pd(OAc)₂ (10) / SPhos (20) | K₃PO₄ (3) | Toluene/H₂O | 110 | 18 | 65 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the Suzuki coupling of this compound with various aryl or heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
Procedure:
-
To a reaction vessel, add this compound, the corresponding boronic acid, and the base.
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-7-chloro-1H-indazole.
Protocol 2: Synthesis of a Precursor to the ALK/ROS1 Inhibitor PF-06463922
This protocol details the Suzuki coupling of this compound with a specific boronic acid to synthesize an intermediate in the preparation of the potent ALK/ROS1 inhibitor, PF-06463922.
Materials:
-
This compound
-
2-(tetrahydropyran-4-yl)ethoxy]phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a suitable reaction vessel, combine this compound (1.0 equiv), 2-(tetrahydropyran-4-yl)ethoxy]phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
De-gas the mixture by bubbling argon through the solution for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used in the subsequent synthetic steps with or without further purification.
Visualizations
Suzuki Coupling Reaction Workflow
Application Notes and Protocols for Sonogashira Cross-Coupling with 7-Chloro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, catalyzed by palladium and copper complexes, is widely utilized in medicinal chemistry and drug development due to its mild reaction conditions and broad functional group tolerance.[4][5] These application notes provide a detailed protocol for the Sonogashira cross-coupling of 7-Chloro-3-iodo-1H-indazole with terminal alkynes. The resulting 3-alkynyl-7-chloro-1H-indazole scaffold is of significant interest as it forms the core of various kinase inhibitors, particularly those targeting the Phosphatidylinositol 3-kinase (PI3K) signaling pathway.[4]
The reactivity of dihalogenated indazoles in palladium-catalyzed cross-coupling reactions is dependent on the nature of the halogen, with the C-I bond being significantly more reactive than the C-Cl bond. Consequently, the Sonogashira coupling will occur selectively at the 3-position of this compound. Furthermore, successful coupling at the C-3 position of the indazole ring typically requires protection of the N-1 position to prevent side reactions and catalyst deactivation.[6][7] The Boc (tert-butyloxycarbonyl) group is a commonly used protecting group for this purpose and can be readily removed post-coupling.
Data Presentation
The following table summarizes representative yields for the Sonogashira cross-coupling of N-Boc-3-iodo-1H-indazoles with various terminal alkynes, based on literature precedents for similar substrates.[4][6] These values can be used as a benchmark for the reaction with N-Boc-7-chloro-3-iodo-1H-indazole.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | N-Boc-7-chloro-3-(phenylethynyl)-1H-indazole | ~65% |
| 2 | Ethynylbenzene | N-Boc-3-(ethynyl)-7-chloro-1H-indazole | ~60% |
| 3 | 1-Ethynyl-4-fluorobenzene | N-Boc-7-chloro-3-((4-fluorophenyl)ethynyl)-1H-indazole | ~55% |
| 4 | Propargyl alcohol | (N-Boc-7-chloro-1H-indazol-3-yl)prop-2-yn-1-ol | ~45-55% |
Experimental Protocols
N-Boc Protection of this compound
This protocol describes the protection of the indazole nitrogen, a crucial step before the Sonogashira coupling reaction.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-7-chloro-3-iodo-1H-indazole.
Sonogashira Cross-Coupling Reaction
This protocol outlines the coupling of N-Boc-7-chloro-3-iodo-1H-indazole with a terminal alkyne.
Materials:
-
N-Boc-7-chloro-3-iodo-1H-indazole
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask, add N-Boc-7-chloro-3-iodo-1H-indazole (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF and triethylamine (3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours or until completion as monitored by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-3-alkynyl-7-chloro-1H-indazole.
N-Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the final 3-alkynyl-7-chloro-1H-indazole.
Materials:
-
N-Boc-3-alkynyl-7-chloro-1H-indazole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc-protected compound in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the final product.
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of 3-alkynyl-7-chloro-1H-indazoles.
Caption: Synthetic workflow for 3-alkynyl-7-chloro-1H-indazoles.
PI3K/AKT/mTOR Signaling Pathway
The synthesized 3-ethynyl-1H-indazole derivatives have been shown to act as inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is often dysregulated in cancer.[1][2][8][9]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
References
- 1. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review of small molecules targeting PI3K pathway: Exploring the structural development for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 7-Chloro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals.
This document provides detailed application notes and protocols for palladium-catalyzed cross-coupling reactions involving 7-Chloro-3-iodo-1H-indazole. The functionalization of the indazole scaffold is a critical endeavor in medicinal chemistry, given its presence in numerous biologically active compounds. The 3-iodo-7-chloro-1H-indazole is a versatile building block, allowing for the introduction of diverse substituents at the 3-position through various palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and carbonylation reactions. These transformations are instrumental in the synthesis of novel compounds for drug discovery and development.
Synthesis of this compound
The synthesis of this compound is a two-step process starting from the commercially available 2,6-dichlorobenzonitrile. The initial step involves the formation of the 7-chloro-1H-indazole ring, followed by iodination at the C-3 position. While a direct protocol for 7-chloro-1H-indazole synthesis from 2,6-dichlorobenzonitrile was not found, a similar synthesis for 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile suggests a viable synthetic route.[1] A general method for the iodination of indazoles at the 3-position is well-established.[2][3]
Step 1: Synthesis of 7-Chloro-1H-indazole (Proposed)
A plausible synthesis of 7-chloro-1H-indazole involves the reaction of 2-chloro-6-methylaniline with a diazotizing agent, followed by cyclization.
Step 2: Iodination of 7-Chloro-1H-indazole
The subsequent iodination at the C-3 position can be achieved using iodine in the presence of a base.[2][3]
Experimental Protocol (General for Iodination):
-
Dissolve 7-chloro-1H-indazole (1.0 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, such as potassium hydroxide (KOH) (2.0-3.0 equiv.), to the solution and stir at room temperature.
-
Add a solution of iodine (I₂) (1.5-2.0 equiv.) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom at the C-3 position of this compound is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the iodo-indazole with a boronic acid or its ester.[3][4] This reaction is widely used to introduce aryl or heteroaryl substituents.
General Reaction Scheme:
Representative Reaction Conditions for Suzuki-Miyaura Coupling:
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 120 (µW) | 0.67 | 60-95[5] |
| PdCl₂(dppf) (3) | - | K₂CO₃ | DME | 85 | 12 | ~80 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | High |
Experimental Protocol (General):
-
In a reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Heck Reaction
The Heck reaction allows for the formation of a new C-C bond by coupling the iodo-indazole with an alkene.[6][7] This reaction is particularly useful for introducing vinyl substituents.
General Reaction Scheme:
Representative Reaction Conditions for Heck Reaction:
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) |
| Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 100-110 | 4-12[8] |
| PdCl₂(PPh₃)₂ (5) | - | NaOAc | DMA | 130 | 24 |
| Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ | CH₃CN/H₂O | 80 (µW) | 1-4 |
Experimental Protocol (General):
-
To a dry reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a base (e.g., Et₃N, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent (e.g., anhydrous DMF) followed by the alkene (1.5 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of 3-alkynyl-indazoles by reacting the iodo-indazole with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[9][10][11]
General Reaction Scheme:
Representative Reaction Conditions for Sonogashira Coupling:
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) |
| PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 25-70 | 12-48[12] |
| Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | THF | 60 | 6 |
| Pd(OAc)₂ (2) | CuI (4) | Cs₂CO₃ | Dioxane | 100 | 12 |
Experimental Protocol (General):
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a degassed solvent (e.g., anhydrous DMF or THF) and a base (e.g., triethylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.2-1.5 equiv.) dropwise.
-
Stir the reaction at the desired temperature (e.g., room temperature to 70 °C) until the starting material is consumed.
-
Quench the reaction with an aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 3-amino-indazoles.[5][13][14]
General Reaction Scheme:
Representative Reaction Conditions for Buchwald-Hartwig Amination:
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 |
| Pd(OAc)₂ (5) | BINAP (7.5) | NaOt-Bu | Toluene | 100 |
| BrettPhos Pd G4 (5) | BrettPhos (5) | K₃PO₄ | t-BuOH | 100[14] |
Experimental Protocol (General):
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Add the amine (1.2 equiv.) and a degassed anhydrous solvent (e.g., dioxane).
-
Seal the reaction vessel and heat to the desired temperature (e.g., 100-110 °C) with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Carbonylation
Palladium-catalyzed carbonylation introduces a carbonyl group at the 3-position of the indazole, providing access to amides, esters, and carboxylic acids.
General Reaction Scheme (Aminocarbonylation):
Representative Reaction Conditions for Aminocarbonylation:
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | CO Pressure | Temperature (°C) |
| Pd(OAc)₂ (2) | Xantphos (4) | DBU | Toluene | 1 atm | 100 |
| PdCl₂(dppf) (3) | - | Et₃N | DMF | 10 atm | 120 |
Experimental Protocol (General for Aminocarbonylation):
-
To a pressure vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., Xantphos, 4 mol%).
-
Add a degassed solvent (e.g., toluene), the amine (1.5 equiv.), and a base (e.g., DBU, 2.0 equiv.).
-
Pressurize the vessel with carbon monoxide (CO) to the desired pressure (e.g., 1-10 atm).
-
Heat the reaction to the desired temperature (e.g., 100 °C) with stirring.
-
After the reaction is complete, cool the vessel and carefully vent the CO.
-
Dilute the reaction mixture with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Note: The provided protocols are general and may require optimization for the specific substrate this compound and the desired coupling partner. Reaction conditions such as temperature, reaction time, choice of catalyst, ligand, and base should be screened to achieve optimal results. N-protection of the indazole may be necessary for certain reactions to prevent side reactions and improve yields.
References
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols: 7-Chloro-3-iodo-1H-indazole as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of approved and investigational kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The 7-chloro-3-iodo-1H-indazole building block offers a strategic starting point for the synthesis of potent and selective kinase inhibitors. The chloro substituent at the 7-position can influence the physicochemical properties and binding interactions of the final compound, while the iodo group at the 3-position provides a versatile handle for introducing a wide array of molecular diversity through cross-coupling reactions.[2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors.
Key Applications
This compound is a valuable precursor for the synthesis of a variety of kinase inhibitors, most notably those targeting the VEGFR signaling pathway. VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[3] By inhibiting VEGFR, particularly VEGFR-2, the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival can be blocked.[3]
The primary synthetic strategy involves the functionalization of the 3-position of the indazole ring via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the efficient introduction of various aryl and heteroaryl moieties, which can be designed to interact with the ATP-binding pocket of the target kinase.
Data Presentation: Inhibitory Potency of Indazole-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of various indazole-based compounds against key kinases. This data highlights the potential of the indazole scaffold in achieving high potency.
Table 1: IC50 Values of Selected Indazole-Based VEGFR-2 Inhibitors
| Compound Reference | Target Kinase | IC50 (nM) | Assay Type |
| Axitinib | VEGFR-2 | 0.2 | Cell-free |
| Pazopanib | VEGFR-2 | 30 | Cell-free |
| Compound 30 | VEGFR-2 | 1.24 | Not Specified |
| Indazole Derivative 8 | VEGFR-2 | 77.02 | Not Specified |
| Indazole Derivative 17a | VEGFR-2 | 78 | Not Specified |
| Indazole Derivative 10g | VEGFR-2 | 87 | Not Specified |
This table presents a selection of data for comparative purposes. The specific substitution pattern on the indazole core influences potency.[4][5][6]
Table 2: Antiproliferative Activity of Indazole Derivatives in Cancer Cell Lines
| Compound Reference | Cell Line | IC50 (µM) |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 |
| Compound 6o | K562 (Leukemia) | 5.15 |
| Compound 8 | HCT-116 (Colon Cancer) | 5.4 |
| Compound 8 | HepG2 (Liver Cancer) | 7.1 |
This data demonstrates the cellular efficacy of indazole-based compounds against various cancer types.[5][7][8]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the direct iodination of 7-chloro-1H-indazole.
Materials:
-
7-Chloro-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Water
Procedure:
-
In a round-bottom flask, dissolve 7-chloro-1H-indazole (1.0 equiv.) in DMF.
-
To the solution, add potassium hydroxide (3.75 equiv.) and iodine (2.0 equiv.).[2]
-
Stir the reaction mixture at room temperature for 3 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by diluting with a saturated aqueous solution of sodium bisulfite. A precipitate will form.[2]
-
Collect the solid by vacuum filtration and wash with water.
-
Dry the solid under vacuum to yield this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-7-chloro-1H-indazoles
This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with a boronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2-3 equiv.)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate or dichloromethane
-
Brine
Procedure:
-
To a reaction vessel, add this compound, the boronic acid, and the base.[2]
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.[2]
-
Under a positive pressure of the inert gas, add the palladium catalyst.[2]
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-7-chloro-1H-indazole.
Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol provides a general method for determining the IC50 value of a synthesized indazole derivative against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., a synthetic peptide)
-
Test compound (synthesized indazole derivative) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.[9]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[9]
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.[9]
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[9]
Visualizations
VEGFR Signaling Pathway and Inhibition
The following diagram illustrates the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway and the point of inhibition by a 7-chloro-indazole-based kinase inhibitor. Upon binding of VEGF, the VEGFR dimerizes and autophosphorylates, activating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote angiogenesis. The synthesized inhibitor competes with ATP for the kinase domain, thereby blocking this signaling.
Caption: VEGFR signaling pathway and point of inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis
The diagram below outlines a typical experimental workflow for the synthesis of a kinase inhibitor using this compound as a starting material.
Caption: Synthetic workflow for kinase inhibitors.
Logical Relationship of Key Synthetic Steps
This diagram illustrates the logical progression and relationship between the key chemical transformations involved in the synthesis.
Caption: Key synthetic transformations relationship.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 7-Chloro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of bioactive molecules, particularly kinase inhibitors, utilizing 7-Chloro-3-iodo-1H-indazole as a key starting material. The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant therapeutic potential, including several FDA-approved drugs for the treatment of cancer.[1][2][3] The strategic placement of the chloro and iodo substituents on the indazole core of the title compound offers versatile handles for functionalization, enabling the generation of diverse chemical libraries for drug discovery programs.
The primary synthetic routes for elaborating the this compound scaffold involve palladium-catalyzed cross-coupling reactions at the C3-position, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[4][5][6] These transformations allow for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties, which are crucial for modulating the biological activity and pharmacokinetic properties of the resulting molecules.
Key Synthetic Transformations
The functionalization of this compound predominantly occurs at the iodine-bearing C3-position, which is more reactive in palladium-catalyzed cross-coupling reactions than the C7-chloro position. This selective reactivity allows for a modular approach to the synthesis of complex molecules.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the 3-iodoindazole with a boronic acid or ester in the presence of a palladium catalyst and a base.[4][7][8] This reaction is instrumental in synthesizing 3-aryl or 3-heteroaryl indazole derivatives, a common feature in many kinase inhibitors.[9]
Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between the 3-iodoindazole and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[5][10] This reaction is valuable for introducing alkynyl linkers or functionalities, which can serve as key pharmacophoric elements or as handles for further chemical modifications.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, coupling the 3-iodoindazole with a primary or secondary amine.[6][11][12] This reaction is essential for the preparation of 3-aminoindazole derivatives, another important class of bioactive molecules.
Bioactive Indazole Derivatives as Kinase Inhibitors
Indazole-based compounds have been successfully developed as inhibitors of various protein kinases, which are critical targets in oncology.[9][13][14] Dysregulation of kinase signaling pathways is a hallmark of many cancers, and targeting these pathways with small molecule inhibitors has proven to be an effective therapeutic strategy. For instance, Axitinib, a potent VEGFR inhibitor, features an indazole core.[1][15] The synthesis of Axitinib and its analogues often involves the functionalization of a substituted indazole scaffold.[15]
Quantitative Data of Bioactive Indazole Derivatives
The following table summarizes the biological activity of several indazole derivatives, showcasing the potency that can be achieved with this scaffold. While not all are direct derivatives of this compound, they represent the types of bioactive molecules that can be synthesized and provide a benchmark for potency.
| Compound ID | Target Kinase(s) | IC50 Value(s) | Cell Line(s) |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT | 0.1 nM (VEGFR2) | - |
| Compound 89 | Bcr-AblWT, Bcr-AblT315I | 0.014 µM, 0.45 µM | K562 |
| Compound 109 | EGFR T790M, EGFR | 5.3 nM, 8.3 nM | H1975, PC9 |
| Compound 116 | ERK1/2 | 9.3 ± 3.2 nM | HT29 |
| Compound 30l | PAK1 | 9.8 nM | MDA-MB-231 |
| Indazole Amide Derivative (Cmpd 2f) | Anticancer | 0.23–1.15 µM | 4T1 |
| 1H-indazole-3-amine derivative (6o) | Anticancer | 5.15 µM | K562 |
Note: The data presented is a compilation from various sources and may not be directly comparable due to different assay conditions.[14][16][17]
Experimental Protocols
The following are generalized protocols for the key synthetic transformations of this compound. Note: These protocols may require optimization for specific substrates and reaction scales.
Protocol 1: Synthesis of this compound
This protocol describes the iodination of 7-chloro-1H-indazole.
Materials:
-
7-Chloro-1H-indazole
-
N-Iodosuccinimide (NIS) or Iodine (I₂)
-
Potassium Hydroxide (KOH) (if using I₂)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite or sodium thiosulfate solution
-
Water
Procedure:
-
To a solution of 7-chloro-1H-indazole (1.0 equiv.) in DMF, add KOH (2.0 equiv.) if using iodine.
-
Add a solution of I₂ (1.5 equiv.) in DMF dropwise to the mixture, or add NIS (1.1 equiv.) portion-wise.
-
Stir the reaction mixture at room temperature for 3-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bisulfite or sodium thiosulfate to quench the excess iodine.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the collected solid with water.
-
Dry the solid under vacuum to yield this compound.
Protocol 2: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or boronate ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equiv.)
-
Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the boronic acid/ester (1.2-1.5 equiv.), and the base (2-3 equiv.).
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Base (e.g., triethylamine, diisopropylethylamine) (2-3 equiv.)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and CuI.
-
Add the anhydrous solvent, followed by the terminal alkyne and the base.
-
Stir the reaction mixture at room temperature to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Primary or secondary amine (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3 equiv.)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine, the palladium catalyst, the phosphine ligand, and the base in a reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the synthetic workflow and a relevant biological pathway.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
Application of 7-Chloro-3-iodo-1H-indazole in Medicinal Chemistry: A Keystone for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-3-iodo-1H-indazole is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. Its strategic placement of chloro and iodo substituents on the indazole scaffold makes it a versatile precursor for the synthesis of a diverse range of bioactive molecules, particularly in the realm of oncology. The indazole core itself is a privileged structure found in numerous FDA-approved drugs, and its derivatives have demonstrated a wide array of pharmacological activities, including potent kinase inhibition.[1][2]
The chloro group at the 7-position can influence the physicochemical properties and binding interactions of the final compound, while the iodo group at the 3-position serves as a crucial handle for carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. This allows for the facile introduction of various aryl and heteroaryl moieties, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.
This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors, along with experimental protocols for key synthetic transformations and a discussion of the relevant biological context.
Application in the Synthesis of Kinase Inhibitors
The primary application of this compound in medicinal chemistry is as an intermediate in the synthesis of protein kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By targeting specific kinases, it is possible to modulate these aberrant signaling cascades and achieve a therapeutic effect. The indazole scaffold has been successfully employed in the design of inhibitors for various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3]
The general strategy involves the use of this compound as a core scaffold, onto which different substituents are introduced at the 3-position via palladium-catalyzed cross-coupling reactions. This modular approach allows for the rapid generation of a library of analogs for biological screening.
Illustrative Synthesis of a Potent Anticancer Agent
Data Presentation: Antiproliferative Activity of a Representative Indazole Derivative
The following table summarizes the in vitro antiproliferative activity of a representative indazole derivative (Compound 2f from RSC Adv., 2021, 11, 15541) synthesized from a halogenated 3-iodo-1H-indazole intermediate.[2]
| Cell Line | Cancer Type | IC50 (μM)[2] |
| A549 | Lung Cancer | 1.15 |
| 4T1 | Breast Cancer | 0.23 |
| HepG2 | Liver Cancer | 0.98 |
| MCF-7 | Breast Cancer | 0.46 |
| HCT116 | Colon Cancer | 0.52 |
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis and functionalization of halogenated 3-iodo-1H-indazoles and can be applied to this compound.[2][4]
Protocol 1: Synthesis of this compound (Hypothetical Adaptation)
This protocol is adapted from the synthesis of 6-Bromo-3-iodo-1H-indazole.[2]
Materials:
-
7-Chloro-1H-indazole
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of 7-Chloro-1H-indazole (1.0 equiv.) in DMF, add KOH (2.0 equiv.).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Slowly add a solution of I₂ (1.5 equiv.) in DMF dropwise to the mixture.
-
Stir the reaction at room temperature for 3 hours.
-
Upon completion (monitored by TLC), pour the reaction mixture into an aqueous solution of Na₂S₂O₃ and K₂CO₃.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with water and dry under vacuum to yield this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This is a general protocol for the Suzuki-Miyaura coupling of 3-iodo-1H-indazole derivatives.[4][5]
Materials:
-
This compound (1.0 equiv.)
-
Aryl- or heteroarylboronic acid or boronate ester (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 equiv.)
-
Base (e.g., K₂CO₃, Na₂CO₃) (2.0 equiv.)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions and purification apparatus
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid derivative, and the base.
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, or until completion as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-7-chloro-1H-indazole.
Mandatory Visualization
Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of indazole derivatives.
Experimental Workflow
Caption: General experimental workflow for the synthesis and evaluation of bioactive molecules.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The protocols and data presented, adapted from closely related analogs, highlight a clear and effective strategy for the development of novel anticancer agents. The ability to readily diversify the 3-position of the indazole core through robust cross-coupling chemistry provides a powerful platform for drug discovery and the optimization of potent and selective therapeutic candidates. Researchers in the field are encouraged to explore the potential of this building block in their own discovery programs.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 7-Chloro-3-iodo-1H-indazole for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications as anti-cancer, anti-inflammatory, and antiviral agents.[1][2][3] Specifically, 7-Chloro-3-iodo-1H-indazole is a key building block for the synthesis of novel therapeutics, particularly kinase inhibitors.[4][5][6] The presence of a halogen at the 7-position and an iodine at the 3-position allows for selective and diverse functionalization, making it an ideal starting material for generating compound libraries for drug discovery programs.[7][8]
These application notes provide detailed protocols for the derivatization of this compound via common and robust cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings. Additionally, we present representative data on the biological activity of resulting derivatives to guide structure-activity relationship (SAR) studies.
Key Synthetic Transformations
The primary strategies for the derivatization of this compound revolve around palladium-catalyzed cross-coupling reactions at the C-3 position. The iodine atom at this position serves as an efficient leaving group for oxidative addition to a palladium(0) catalyst.[1]
Diagram of Derivatization Pathways
Caption: Key derivatization pathways for this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 3-aryl-7-chloro-1H-indazoles.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon source
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
Workflow Diagram for Suzuki-Miyaura Coupling:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
To a dry reaction vessel, add this compound, the corresponding boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1, to make a 0.1 M solution with respect to the starting indazole).
-
Heat the reaction mixture to 100 °C and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-7-chloro-1H-indazole.
Protocol 2: General Procedure for Sonogashira Cross-Coupling
This protocol is for the synthesis of 3-alkynyl-7-chloro-1H-indazoles.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Nitrogen or Argon source
-
Reaction vessel
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add the anhydrous solvent (DMF or THF) followed by the base (TEA or DIPEA, 3 eq).
-
Add the terminal alkyne (1.5 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS until the starting material is consumed.[9]
-
Quench the reaction by adding water or saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Structure-Activity Relationship (SAR) of Indazole Derivatives
The derivatization of the indazole core is a key strategy in the development of kinase inhibitors. The following tables summarize representative data for different classes of indazole-based inhibitors.
Table 1: SAR of 3-Aryl-Indazole Derivatives as VEGFR-2 Kinase Inhibitors
| Compound ID | R (Substitution at C3) | VEGFR-2 IC₅₀ (nM) | Reference |
| 1a | Phenyl | 150 | [5] |
| 1b | 4-Methylphenyl | 125 | [5] |
| 1c | 4-Methoxyphenyl | 98 | [5] |
| 1d | 4-Chlorophenyl | 210 | [5] |
Table 2: SAR of 3-(Pyrazin-2-yl)-1H-indazole Derivatives as Pan-Pim Kinase Inhibitors
| Compound ID | R (Substitution on Indazole Ring) | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (nM) | Pim-3 IC₅₀ (nM) | Reference |
| 2a | H | 11 | 25 | 3 | [6] |
| 2b | 5-Fluoro | 8 | 18 | 2 | [6] |
| 2c | 6-Fluoro | 4 | 12 | <2 | [6] |
| 2d | 5-Chloro | 15 | 30 | 5 | [6] |
Table 3: Antiproliferative Activity of 3,5-Disubstituted Indazole Derivatives
| Compound ID | R¹ (at C3) | R² (at C5) | K562 Cell Line IC₅₀ (µM) | Reference |
| 3a | -NH-Piperazine-Ph | Phenyl | 7.8 | [10][11] |
| 3b | -NH-Piperazine-Ph | 4-Fluorophenyl | 6.2 | [10][11] |
| 3c | -NH-Piperazine-Ph | 4-Chlorophenyl | 5.5 | [10][11] |
| 3d | -NH-Piperazine-Ph | 4-Methoxyphenyl | 5.15 | [10][11] |
Application in Drug Discovery: Kinase Inhibition
Indazole derivatives have been successfully developed as inhibitors of various protein kinases, which are crucial targets in oncology.[6] The N1 and N2 atoms of the indazole ring can act as hydrogen bond donors and acceptors, mimicking the hinge-binding motif of ATP in the kinase active site. The substituents at the C3 and other positions explore different pockets of the active site, thereby determining the potency and selectivity of the inhibitor.
Signaling Pathway Diagram: Kinase Inhibition
Caption: Mechanism of kinase inhibition by indazole derivatives.
The derivatization of this compound provides a powerful platform to generate novel chemical entities that can modulate the activity of protein kinases. The protocols and data presented herein serve as a guide for researchers to synthesize and evaluate new indazole-based compounds for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 7-CHLORO-3-IODO (1H)INDAZOLE [myskinrecipes.com]
- 5. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-alkylation of 7-Chloro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The N-alkylation of indazoles is a critical transformation for the synthesis of these bioactive molecules. However, the presence of two reactive nitrogen atoms (N-1 and N-2) in the indazole ring often leads to the formation of regioisomeric mixtures, posing a significant synthetic challenge. The regiochemical outcome of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent, as well as the steric and electronic nature of the substituents on the indazole core.[1][2][3]
This document provides detailed experimental protocols for the N-alkylation of 7-Chloro-3-iodo-1H-indazole, a versatile intermediate in drug discovery. The protocols are designed to offer guidance on achieving selective N-1 or N-2 alkylation based on established methodologies for substituted indazoles.
Factors Influencing Regioselectivity
The selective alkylation of either the N-1 or N-2 position of the indazole ring is a delicate balance of thermodynamic and kinetic control.[4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5]
-
N-1 Alkylation (Thermodynamic Control): Conditions that allow for equilibration tend to favor the formation of the more stable N-1 alkylated product.[1][5] Strong bases such as sodium hydride (NaH) in aprotic solvents like tetrahydrofuran (THF) are commonly employed to achieve high N-1 selectivity.[2][3]
-
N-2 Alkylation (Kinetic Control): N-2 alkylation can be favored under conditions that are kinetically controlled.[4] Furthermore, substituents at the C-7 position of the indazole ring, such as the chloro group in the target molecule, can sterically hinder the N-1 position, thereby directing alkylation to the N-2 position.[2][3] Specific methodologies, such as the Mitsunobu reaction or acid-catalyzed alkylation, have also been shown to favor N-2 substitution.[1][6]
Experimental Workflow
The general workflow for the N-alkylation of this compound involves the deprotonation of the indazole N-H followed by the introduction of the alkylating agent. The subsequent workup and purification steps are crucial for isolating the desired regioisomer.
Caption: General experimental workflow for the N-alkylation of this compound.
Experimental Protocols
The following protocols are generalized from the literature for the N-alkylation of substituted indazoles and should be optimized for the specific substrate, this compound.
Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)
This protocol is designed to favor the formation of the N-1 alkylated product using a strong base in an aprotic solvent.[2][3]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide, alkyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Add anhydrous THF to dissolve the indazole (concentration typically 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the N-1 alkylated product.
Protocol 2: Selective N-2 Alkylation (Mitsunobu Reaction)
The Mitsunobu reaction is a reliable method for achieving N-2 alkylation of indazoles.[1]
Materials:
-
This compound
-
Alcohol (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF, cool the mixture to 0 °C.
-
Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight, or until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel to separate the N-2 alkylated product from the N-1 isomer and reaction byproducts.
Protocol 3: N-Alkylation with Carbonate Base (Potential for Mixture of Isomers)
Using a weaker base like potassium carbonate in a polar aprotic solvent often leads to a mixture of N-1 and N-2 isomers.[7][8] The ratio can be influenced by the specific substrate and reaction conditions.
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl bromide, alkyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add potassium carbonate (2.0 equiv).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Separate the N-1 and N-2 regioisomers by flash column chromatography on silica gel.
Data Presentation
The following tables summarize the general conditions and expected outcomes for the N-alkylation of substituted indazoles based on literature precedents. These should serve as a guide for the N-alkylation of this compound.
Table 1: Reaction Conditions for N-1 vs. N-2 Selectivity
| Protocol | Base | Solvent | Alkylating Agent Type | Primary Product | Reference(s) |
| 1 | NaH | THF | Alkyl Halide | N-1 | [2][3] |
| 2 | - | THF | Alcohol (with PPh₃/DIAD) | N-2 | [1] |
| 3 | K₂CO₃ | DMF | Alkyl Halide | Mixture (N-1/N-2) | [7][8] |
Table 2: Influence of Indazole Substitution on Regioselectivity
| Substituent Position | Substituent Type | Effect on N-Alkylation | Expected Outcome for this compound | Reference(s) |
| C-3 | Iodo | Electronic effects may influence reactivity. | May influence the N-1/N-2 ratio. | [1][2] |
| C-7 | Chloro | Steric hindrance at N-1. | Favors N-2 alkylation. | [2][3] |
Conclusion
The N-alkylation of this compound can be directed towards either the N-1 or N-2 position by careful selection of the reaction conditions. For selective N-1 alkylation, the use of a strong base like sodium hydride in THF is recommended. For selective N-2 alkylation, the Mitsunobu reaction is a promising approach, and the inherent steric hindrance from the C-7 chloro substituent may also favor N-2 substitution under various conditions. It is anticipated that methods employing weaker bases like potassium carbonate in DMF will likely yield a mixture of regioisomers. The protocols and data presented herein provide a solid foundation for researchers to develop a robust and selective N-alkylation strategy for this important synthetic intermediate. Optimization of these conditions for the specific substrate and desired outcome is highly recommended.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.ucc.ie [research.ucc.ie]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 7. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 7-Chloro-3-iodo-1H-indazole in Fragment-Based Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] This methodology focuses on screening small, low-molecular-weight compounds, or "fragments," which typically exhibit weak binding affinities to their biological targets.[2] The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous inhibitors targeting a range of clinically relevant proteins, particularly kinases.[3] 7-Chloro-3-iodo-1H-indazole is a valuable fragment due to its halogenated indazole core, which provides vectors for chemical elaboration and can participate in specific halogen bonding interactions with protein targets, enhancing binding affinity and selectivity.[4] Its structure allows for selective binding in various biological systems, making it a significant tool in medicinal chemistry research.[4] This document provides detailed application notes and protocols for the use of this compound in fragment-based screening campaigns, with a focus on the discovery of kinase inhibitors.
Physicochemical Properties of this compound
To be effective in FBDD, fragments should generally adhere to the "Rule of Three," which dictates a molecular weight of less than 300 Da, a cLogP of less than 3, and a small number of hydrogen bond donors and acceptors.
| Property | Value | Source |
| CAS Number | 885522-00-9 | [5] |
| Molecular Formula | C₇H₄ClIN₂ | [5] |
| Molecular Weight | 278.48 g/mol | [5] |
| cLogP (Predicted) | ~2.9 | [1] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 1 | Calculated |
Application: Screening for Novel Kinase Inhibitors
Protein kinases are a critical class of enzymes often implicated in oncology and inflammatory diseases, making them prime targets for drug discovery.[6] The indazole core is a well-established hinge-binding motif in many kinase inhibitors.[7] The 7-chloro and 3-iodo substituents on the 1H-indazole scaffold of this fragment offer distinct advantages for FBDD campaigns targeting kinases. The iodine at the 3-position can be readily displaced using Suzuki, Sonogashira, or other cross-coupling reactions, providing a straightforward handle for fragment evolution and optimization. The chlorine at the 7-position can modulate the pKa of the indazole nitrogen and explore specific interactions within the targeted binding pocket.
Illustrative Screening Data
While specific screening data for this compound is not broadly published, the following table represents plausible data from a primary fragment screen against a hypothetical tyrosine kinase, illustrating the typical low-affinity binding characteristic of a fragment hit.
| Screening Technique | Target | Ligand Concentration | Observed Signal/Response | Hit Threshold | Result |
| Differential Scanning Fluorimetry (DSF) | Tyrosine Kinase X | 200 µM | ΔTm = 1.8 °C | ΔTm ≥ 1.0 °C | Hit |
| Surface Plasmon Resonance (SPR) | Tyrosine Kinase X | 100 µM | 65 RU | ≥ 50 RU | Hit |
| Biochemical Inhibition Assay | Tyrosine Kinase X | 500 µM | 35% Inhibition | ≥ 30% Inhibition | Hit |
Illustrative Binding Affinity Data
Following hit identification, biophysical methods are employed to determine the binding affinity (KD) and ligand efficiency (LE) of the fragment.
| Fragment | Target | KD (µM) | Ligand Efficiency (LE) |
| This compound | Tyrosine Kinase X | 350 | 0.35 |
Note: Ligand Efficiency (LE) is calculated as: LE = (1.37/Heavy Atom Count) * pKD. For this compound, the heavy atom count is 11.
Experimental Protocols
The following are detailed protocols for key experiments in a fragment-based screening campaign utilizing this compound.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein.
Materials:
-
Purified target protein (e.g., Tyrosine Kinase X)
-
SYPRO Orange dye (5000x stock in DMSO)
-
This compound (10 mM stock in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well qPCR plates
-
Real-time PCR instrument
Procedure:
-
Prepare the protein-dye mixture by diluting the target protein to a final concentration of 2 µM and SYPRO Orange dye to a final concentration of 5x in the assay buffer.
-
Dispense 19.8 µL of the protein-dye mixture into each well of a 96-well qPCR plate.
-
Add 0.2 µL of the 10 mM this compound stock solution to the appropriate wells to achieve a final fragment concentration of 100 µM. For the negative control, add 0.2 µL of DMSO.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, collecting fluorescence data at each interval.
-
Analyze the data by plotting fluorescence versus temperature. The melting temperature (Tm) is the inflection point of the curve. A fragment is considered a hit if it induces a significant thermal shift (ΔTm) compared to the DMSO control (typically ≥ 1.0 °C).
Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of a fragment to its target.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target protein
-
This compound (stock solution in DMSO, serially diluted in running buffer)
-
Running Buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO)
Procedure:
-
Immobilize the target protein onto the CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a dilution series of this compound in the running buffer (e.g., concentrations ranging from 1 µM to 500 µM).
-
Inject the fragment solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
Fit the steady-state responses against the fragment concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
Fragment Elaboration Strategy
Once this compound is confirmed as a hit, the next step is to elaborate the fragment to improve its potency and selectivity. The iodine atom at the 3-position is an ideal handle for this process.
Caption: FBDD workflow for this compound.
The workflow begins with screening a fragment library to identify initial hits. These hits are then validated and their binding affinity is characterized. Structural biology techniques are used to understand the binding mode, which then guides the chemical elaboration of the fragment, often through structure-based design. The iodine at the C3 position of this compound is particularly amenable to Suzuki coupling reactions, allowing for the rapid synthesis of a library of analogs. These new compounds are then evaluated to build a structure-activity relationship (SAR) and guide the optimization process towards a potent lead compound.
Illustrative Kinase Signaling Pathway
Many kinase inhibitors target the ATP-binding site. Indazole-based compounds are effective hinge-binders, mimicking the adenine portion of ATP. The diagram below illustrates a generic signal transduction pathway that can be inhibited by a kinase inhibitor developed from this fragment.
Caption: Inhibition of a kinase signaling pathway.
In this representative pathway, the binding of a growth factor activates a receptor tyrosine kinase. This activation leads to the phosphorylation of substrate proteins by the intracellular kinase domain, which in turn triggers downstream cellular responses like proliferation and survival. A potent inhibitor derived from this compound would bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of its substrate and thereby blocking the signaling cascade.
Conclusion
This compound represents a valuable starting point for fragment-based drug discovery campaigns, particularly for the development of novel kinase inhibitors. Its favorable physicochemical properties and the synthetic tractability of the 3-iodo position make it an attractive fragment for hit-to-lead optimization. The protocols and conceptual frameworks provided herein offer a guide for researchers to effectively utilize this fragment in their drug discovery efforts.
References
- 1. PubChemLite - 6-chloro-3-iodo-1h-indazole (C7H4ClIN2) [pubchemlite.lcsb.uni.lu]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-CHLORO-3-IODO (1H)INDAZOLE [myskinrecipes.com]
- 5. This compound | 885522-00-9 | KKB52200 [biosynth.com]
- 6. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Large-Scale Synthesis of 7-Chloro-3-iodo-1H-indazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 7-Chloro-3-iodo-1H-indazole, a key intermediate in the development of various pharmaceutical compounds, particularly kinase inhibitors.[1] Additionally, protocols for the synthesis of N-substituted derivatives and their subsequent functionalization via Suzuki and Sonogashira coupling reactions are presented. The methodologies described are designed to be scalable and avoid chromatographic purification, making them suitable for industrial applications.
Overview of the Synthetic Strategy
The large-scale synthesis of this compound is achieved through a robust two-step process. The initial step involves the synthesis of the precursor, 7-chloro-1H-indazole, followed by a regioselective iodination at the 3-position. This core intermediate can then be further functionalized to generate a diverse library of derivatives.
References
Application of 7-Chloro-3-iodo-1H-indazole in the Synthesis of Potent Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 7-Chloro-3-iodo-1H-indazole as a key intermediate in the synthesis of novel anti-cancer agents, particularly kinase inhibitors. The strategic positioning of the chloro and iodo substituents on the indazole scaffold allows for versatile chemical modifications, making it a valuable building block in medicinal chemistry.
Introduction
The indazole core is a privileged scaffold in the development of oncology therapeutics, with several FDA-approved drugs, such as Axitinib and Pazopanib, featuring this heterocyclic motif.[1][2] These agents primarily function as kinase inhibitors, targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. This compound serves as a crucial starting material for the synthesis of a diverse range of indazole derivatives, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer targets. The presence of the iodine atom at the 3-position facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of various aryl, heteroaryl, and vinyl substituents.[3][4] The chloro group at the 7-position can also be exploited for further functionalization or can contribute to the overall pharmacological profile of the final compound.
Key Applications in Anti-Cancer Agent Synthesis
The primary application of this compound in cancer drug discovery lies in its use as a precursor for the synthesis of potent kinase inhibitors. These inhibitors can target a variety of kinases implicated in cancer progression, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling is a clinically validated strategy to block tumor angiogenesis, thereby restricting the blood supply to tumors.[1][5]
-
Platelet-Derived Growth Factor Receptor (PDGFR): PDGFRs are involved in cell growth, proliferation, and angiogenesis.
-
Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is implicated in various cancers.
-
Mitogen-Activated Protein Kinase (MAPK) signaling pathway components: This pathway is crucial for cell proliferation and survival.[1]
Data Presentation: In Vitro Anti-Cancer Activity
The following table summarizes the in vitro anti-cancer activity of representative indazole derivatives, showcasing the potential of compounds derived from the indazole scaffold. While not all of these compounds are directly synthesized from this compound, they represent the therapeutic potential of this class of molecules.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 2f | 4T1 (Breast Cancer) | 0.23 | [3][6] |
| A549 (Lung Cancer) | 1.15 | [3][6] | |
| HepG2 (Liver Cancer) | 0.80 | [3][6] | |
| MCF-7 (Breast Cancer) | 0.34 | [3][6] | |
| Compound 30 | VEGFR-2 (Enzymatic Assay) | 0.00124 | [7] |
| Compound 8g | HCT-116 (Colorectal Cancer) | 0.024 | [8] |
| MCF-7 (Breast Cancer) | 0.028 | [8] | |
| Compound 8h | HCT-116 (Colorectal Cancer) | 0.023 | [8] |
| MCF-7 (Breast Cancer) | 0.025 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 3-Aryl-7-chloro-1H-indazoles via Suzuki Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. This reaction is a cornerstone for introducing diverse functionalities at the C-3 position of the indazole ring.[3][9]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent to the reaction mixture.
-
Add the palladium catalyst to the mixture under a stream of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-7-chloro-1H-indazole.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase, such as VEGFR-2.
Materials:
-
Synthesized indazole derivative
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation (MTT) Assay
This protocol describes the MTT assay to assess the anti-proliferative activity of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Cell culture medium and supplements
-
Synthesized indazole derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Mandatory Visualizations
Caption: Synthetic workflow for 3-aryl-7-chloro-1H-indazoles.
Caption: Workflow for biological evaluation of synthesized compounds.
Caption: Inhibition of the VEGFR signaling pathway.
References
- 1. Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. CN103387565B - The preparation method of Axitinib - Google Patents [patents.google.com]
- 5. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-3-iodo-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 7-Chloro-3-iodo-1H-indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The synthesis of this compound typically involves a multi-step process starting from a substituted aniline or toluidine. A common route includes diazotization of an appropriate aminobenzonitrile or related precursor, followed by cyclization to form the indazole ring. Subsequent halogenation steps, specifically chlorination and iodination, are then carried out to introduce the desired substituents at the 7- and 3-positions. The order of these halogenation steps can be crucial for achieving the desired regioselectivity and yield.
Q2: What are the critical reaction parameters that influence the yield and purity of the final product?
A2: Several parameters critically affect the outcome of the synthesis. These include:
-
Reaction Temperature: Temperature control is vital during diazotization and cyclization, as side reactions can occur at elevated temperatures.
-
Choice of Reagents: The selection of iodinating and chlorinating agents (e.g., I2, NIS, NBS, SO2Cl2) and the base (e.g., KOH, K2CO3) can significantly impact regioselectivity and yield.
-
Solvent System: The polarity and aprotic/protic nature of the solvent (e.g., DMF, Dioxane, THF) can influence reaction rates and solubility of intermediates.
-
Reaction Time: Monitoring the reaction progress via techniques like TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of degradation products.
Q3: How can I purify the crude this compound?
A3: Purification is typically achieved through column chromatography on silica gel. A suitable eluent system, often a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), is used to separate the desired product from impurities. Recrystallization from an appropriate solvent system can also be an effective method for obtaining highly pure product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no formation of the indazole ring | Incomplete diazotization of the starting aniline. Ineffective cyclization conditions. | Ensure the temperature for diazotization is kept low (typically 0-5 °C). Verify the quality and stoichiometry of sodium nitrite. For cyclization, consider adjusting the temperature or using a different solvent. |
| Formation of undesired regioisomers | Incorrect order of halogenation steps. Non-selective halogenating agent or reaction conditions. | The regioselectivity of halogenation on the indazole ring can be sensitive. Consider protecting the N1 position before halogenation to direct the substitution. Screen different halogenating agents and bases to optimize for the desired isomer. For instance, iodination at the C3 position is often achieved using I2 in the presence of a base like KOH in DMF.[1] |
| Low yield of the final this compound product | Suboptimal reaction conditions for halogenation. Product loss during work-up and purification. | Optimize the stoichiometry of the halogenating agents and the reaction time. During work-up, ensure complete extraction of the product and minimize transfers. For column chromatography, select a solvent system that provides good separation to avoid fraction mixing. |
| Presence of starting material in the final product | Incomplete reaction in one or more steps. | Increase the reaction time or slightly elevate the temperature, while monitoring for side product formation. Ensure the reagents are added in the correct stoichiometric amounts. |
| Difficulty in purifying the product | Co-eluting impurities. Product instability on silica gel. | If impurities are difficult to separate, consider using a different stationary phase for chromatography (e.g., alumina). Recrystallization from a carefully selected solvent or solvent mixture can be a powerful alternative or complementary purification step. |
Experimental Protocols
General Protocol for C3-Iodination of a 7-Chloro-1H-indazole
This protocol is a generalized procedure based on methods for similar indazole derivatives.[1] Optimization for the specific substrate is recommended.
-
Dissolution: Dissolve 7-Chloro-1H-indazole (1 equivalent) in anhydrous Dimethylformamide (DMF).
-
Base Addition: Add potassium hydroxide (KOH, 2 equivalents) to the solution and stir at room temperature.
-
Iodination: Prepare a solution of iodine (I2, 1.5 equivalents) in DMF and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na2S2O3) to quench the excess iodine. A precipitate may form.
-
Isolation: Filter the solid precipitate, wash it with water, and dry it under vacuum to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
Table 1: Comparison of Reaction Conditions for Halogenation of Indazole Derivatives.
| Substrate | Reagent(s) | Base | Solvent | Temperature | Time | Yield | Reference |
| 6-Bromo-1H-indazole | I2 | KOH | DMF | Room Temp. | 3 h | 71.2% | [1] |
| 1H-Indazole | I2, KOH | KOH | Dioxane | Not specified | Not specified | Quantitative | [2] |
| 7-Nitro-1H-indazole | NBS | NaOH | DMF | Room Temp. | 48 h | 79% (for bromination) | [3] |
Note: Yields are for the specified halogenation step and may vary for the this compound synthesis.
Visualizations
Caption: Experimental workflow for the C3-iodination of 7-Chloro-1H-indazole.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Purification of 7-Chloro-3-iodo-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7-Chloro-3-iodo-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, regioisomers (e.g., 4-chloro-3-iodo-1H-indazole or other positional isomers), and the undesired 2H-indazole tautomer.[1] Depending on the synthetic route, byproducts from side reactions, such as dimerization or degradation products, may also be present.
Q2: How can I distinguish between the desired 1H- and undesired 2H-indazole isomers?
A2: Spectroscopic methods are the most effective way to differentiate between the 1H and 2H isomers. In ¹H NMR spectroscopy, the chemical shift of the proton at the 3-position is a key indicator; it is generally shifted further downfield in the 2H-indazole isomer compared to the 1H-isomer.[1] ¹³C and ¹⁵N NMR can also provide diagnostic information. Additionally, analytical techniques like HPLC can often separate the two isomers, which may also exhibit distinct UV-Vis spectra.[1]
Q3: Is this compound stable during purification?
A3: The carbon-iodine (C-I) bond in iodoaromatic compounds can be susceptible to cleavage under certain conditions, such as high temperatures, exposure to light, or harsh pH.[2] Therefore, it is advisable to use milder purification conditions where possible and to protect the compound from light. The stability of halogenated organic molecules is intrinsically linked to the carbon-halogen bond dissociation energy, which is lowest for the C-I bond, making it the most labile.[2]
Q4: How can I assess the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of purity.[3] Thin-Layer Chromatography (TLC) offers a quick qualitative check.[3] To confirm the structure and identify any organic impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[3] Mass Spectrometry (MS) should be used to confirm the molecular weight of the compound.[3]
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, challenges such as low recovery or "oiling out" can occur.
| Problem | Possible Cause | Solution |
| Low Recovery | The compound is too soluble in the chosen solvent. | - Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.- Use a co-solvent system (a mixture of a "good" solvent and a "poor" solvent).- Minimize the amount of hot solvent used to dissolve the compound.[4]- Cool the solution slowly and then in an ice bath to maximize crystal formation.[4] |
| "Oiling Out" | The compound's melting point is lower than the solvent's boiling point, or impurities are depressing the melting point. | - Re-heat the solution to dissolve the oil and add a small amount of additional solvent to reduce saturation.[3][4]- Ensure a slow cooling process to allow for proper crystal lattice formation.[3][4]- Scratch the inside of the flask with a glass rod to induce nucleation.[3][4]- Add a seed crystal of the pure compound.[3][4] |
| Colored Impurities in Crystals | Colored impurities from the crude material are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[4]- Be cautious not to add too much charcoal as it can also adsorb the desired product.[4] |
| No Crystals Form | The solution is not sufficiently saturated. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.[4]- If the compound is highly soluble, a different solvent system may be necessary.[4] |
Column Chromatography
Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase.
| Problem | Possible Cause | Solution |
| Poor Separation | The chosen eluent system does not provide sufficient resolution between the compound and impurities. | - Optimize the solvent system using TLC to achieve a greater difference in Rf values (aim for an Rf of 0.2-0.4 for the desired compound).[3][4]- Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[3] |
| Compound Degradation on Column | The compound may be sensitive to the acidic nature of standard silica gel. | - Deactivate the silica gel by pre-treating it with a small amount of a basic solvent like triethylamine mixed in the eluent.[4]- Alternatively, use a less acidic stationary phase like neutral alumina.[3][4] |
| Compound Won't Elute | The eluent is too non-polar, causing the compound to remain strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the eluent system. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[3] |
| Band Tailing/Broadening | The column may be overloaded, or the sample was not loaded in a concentrated band. | - Ensure the amount of crude material is appropriate for the column size.- Dissolve the sample in a minimal amount of solvent before loading it onto the column.[4] |
Experimental Protocols
A general workflow for the purification of this compound is outlined below. The specific solvents and conditions should be optimized for your particular crude material.
Caption: A general experimental workflow for the purification of this compound.
Troubleshooting Logic
When encountering a purification challenge, a systematic approach can help identify and resolve the issue efficiently.
Caption: A logical flow for troubleshooting common purification problems.
References
Technical Support Center: Optimizing Cross-Coupling Reactions for 7-Chloro-3-iodo-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chloro-3-iodo-1H-indazole in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive in a cross-coupling reaction?
A1: The C-I bond at the 3-position is significantly more reactive than the C-Cl bond at the 7-position in palladium-catalyzed cross-coupling reactions. The general reactivity order for aryl halides in the rate-determining oxidative addition step is I > Br > OTf >> Cl.[1][2][3] Therefore, you can achieve selective functionalization at the 3-position while leaving the 7-chloro group intact.
Q2: Do I need to protect the N-H group of the indazole before performing the cross-coupling?
A2: While some reactions can proceed with the free N-H indazole, N-protection is often recommended, particularly for Sonogashira and Heck couplings.[4] The acidic N-H proton can interfere with the catalytic cycle or cause solubility issues. Protecting groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent these side reactions and often lead to higher and more consistent yields.[4][5]
Q3: What are the most common types of cross-coupling reactions for this substrate?
A3: The most common and versatile cross-coupling reactions for functionalizing iodo-indazoles are the Suzuki-Miyaura (using boronic acids/esters), Sonogashira (using terminal alkynes), Buchwald-Hartwig (using amines, amides, or alcohols), and Heck (using alkenes) reactions.[6][7]
Q4: How does the 7-chloro substituent affect the reaction?
A4: The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the indazole ring system. However, its primary impact is as a potential secondary reaction site under harsh conditions. For selective coupling at the 3-iodo position, the key is to use conditions that favor the much more facile C-I bond cleavage.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Q: My Suzuki-Miyaura coupling reaction is showing little to no product. What are the common causes and solutions?
A: This is a frequent issue that can be traced back to several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity: The palladium catalyst is the core of the reaction. Its deactivation will halt the catalytic cycle.
-
Solution 1 (Catalyst Choice): While standard catalysts like Pd(PPh₃)₄ are common, consider more robust, electron-rich, and sterically hindered ligand systems like PdCl₂(dppf) or those with ligands such as XPhos or SPhos, which can be more effective for heteroaromatic substrates.[8]
-
Solution 2 (Catalyst Quality): Ensure the catalyst is fresh and has been stored properly under an inert atmosphere. A color change in the reaction mixture to black may indicate the formation of palladium black, a less active form of the catalyst.[8]
-
-
Improper Base Selection: The base is critical for the transmetalation step and its effectiveness can be highly dependent on the solvent and substrates.
-
Solution 1 (Base Screening): If a weak base like K₂CO₃ or Na₂CO₃ is failing, switch to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄.[8][9]
-
Solution 2 (Aqueous Conditions): The activity of bases like carbonates and phosphates often requires the presence of water. Ensure your solvent system includes a small amount of water (e.g., a dioxane/water or THF/water mixture).[10]
-
-
Sub-optimal Temperature or Reaction Time:
-
Reagent Quality:
Issue 2: Significant Formation of Side Products
Q: I am observing significant amounts of a de-iodinated byproduct (7-Chloro-1H-indazole) in my reaction. How can I minimize this?
A: Dehalogenation (specifically, hydrodehalogenation) is a common side reaction where the iodine is replaced by a hydrogen atom.
-
Cause 1 (Hydride Source): Solvents (like alcohols) or the base can sometimes act as a source of hydride.
-
Solution: Switch to an aprotic solvent and a non-coordinating base. Ensure that all reagents are anhydrous.[8]
-
-
Cause 2 (Ligand Choice): The ligand on the palladium catalyst influences the relative rates of the desired reductive elimination versus the undesired side reactions.
-
Solution: Screen different phosphine ligands. More sterically hindered ligands can sometimes suppress hydrodehalogenation by creating a crowded coordination sphere around the metal that disfavors the competing pathway.[8]
-
Q: My reaction is producing a significant amount of homocoupled boronic acid (a biaryl product from the coupling partner). What is the cause?
A: Homocoupling of the boronic acid is often promoted by the presence of oxygen and certain palladium species.
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Solution: The most critical step is to ensure the reaction mixture is rigorously degassed before the catalyst is added. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[8]
Optimized Reaction Conditions
The following tables summarize generally successful starting conditions for various cross-coupling reactions with iodo-indazoles. These should be considered a starting point for optimization with this compound.
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Halo-Indazoles
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (10) | PPh₃ | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 (µW) | 4 | ~80-95 | [9] |
| PdCl₂(dppf)·DCM (5) | dppf | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 12 | ~85-95 | [7][10] |
| Pd(OAc)₂ (5) | RuPhos | K₃PO₄ | Dioxane/H₂O | 100 (µW) | 0.5 | ~95 |[11] |
Table 2: Optimized Conditions for Sonogashira Coupling of Iodo-Indazoles
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(CH₃CN)₂Cl₂ (0.5) | None | Cs₂CO₃ (1 equiv) | 2-MeTHF | Room Temp | 48 | ~80-90 | [13] |
| Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | DMF | 80 | 4 | High | [6] |
| Pd/C-CuI-PPh₃ | CuI | Et₃N | Ethanol | Reflux | - | Good |[14] |
Table 3: Optimized Conditions for Buchwald-Hartwig Amination of Iodo-Indazoles
| Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | Dioxane | 100 | 18 | High | [3][6] |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 | High |[15] |
Detailed Experimental Protocols
General Protocol for a Suzuki-Miyaura Reaction
This protocol is a general starting point and may require optimization for specific substrates.
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Reagent Preparation: To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., Cs₂CO₃, 2-3 equiv.).
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Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
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Degassing: Seal the vessel and degas the mixture thoroughly by bubbling argon or nitrogen gas through the solution for 15-30 minutes.
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Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[8][12]
Visual Guides
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A troubleshooting decision tree for low or no conversion in cross-coupling reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 7-Chloro-3-iodo-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 7-Chloro-3-iodo-1H-indazole. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in Suzuki-Miyaura coupling reactions with this compound?
A1: The most frequently encountered side products in Suzuki-Miyaura coupling reactions involving this compound include:
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Homocoupling Product: Dimerization of the boronic acid or ester reagent can occur, leading to the formation of a biaryl byproduct derived from the coupling partner.
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Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, resulting in the formation of the corresponding arene or heteroarene.[1]
-
Dehalogenated Indazole: Reduction of the starting material can lead to the formation of 7-Chloro-1H-indazole (deiodination) or 3-Iodo-1H-indazole (dechlorination). Deiodination at the more reactive C-3 position is generally more common.
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N-Arylation Product: In the absence of a protecting group on the indazole nitrogen, arylation can sometimes occur at the N-1 position, leading to a mixture of N-1 and C-3 coupled products.
Q2: What are the typical side products in Buchwald-Hartwig amination reactions using this compound?
A2: Common side products in Buchwald-Hartwig amination reactions with this substrate include:
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Hydrodehalogenation: The aryl halide can be reduced, leading to the formation of 7-Chloro-1H-indazole. This can be a significant side reaction.[2]
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Homocoupling of Aryl Halide: Dimerization of the this compound can occur, though it is generally less common than in Suzuki reactions.
-
Catalyst Deactivation Products: The formation of inactive palladium species can lead to incomplete conversion and a complex mixture of byproducts.
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N-Alkylation/Arylation of Indazole: Similar to Suzuki coupling, reaction at the indazole nitrogen can occur if it is unprotected, leading to regioisomeric byproducts.
Q3: Why is my Suzuki-Miyaura reaction showing low yield or no product formation?
A3: Several factors can contribute to low yields in Suzuki-Miyaura reactions with this compound:
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Poor Catalyst Activity: The choice of palladium catalyst and ligand is crucial. For challenging substrates, more advanced catalyst systems may be required.
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Inefficient Base: The base plays a critical role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate.
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Presence of Oxygen: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. Proper degassing of solvents and reagents is essential.
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Water Content: While some water is often beneficial, excessive amounts can lead to protodeboronation of the boronic acid.[1]
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Steric Hindrance: Bulky substituents on either the indazole or the boronic acid can hinder the coupling reaction.
Q4: How can I minimize the formation of the dehalogenated byproduct in my Buchwald-Hartwig amination?
A4: Minimizing hydrodehalogenation, a common side reaction, can be achieved by:
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Ligand Choice: Employing bulky, electron-rich phosphine ligands can promote the desired reductive elimination over competing side reactions.
-
Base Selection: The choice of base can influence the reaction pathway. Weaker bases may sometimes reduce the extent of hydrodehalogenation.
-
Reaction Temperature and Time: Optimizing the reaction temperature and minimizing the reaction time can help to reduce the formation of this byproduct. Over-heating or prolonged reaction times can favor decomposition and side reactions.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Troubleshooting Flowchart
References
stability and degradation of 7-Chloro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability and potential degradation of 7-Chloro-3-iodo-1H-indazole, a key intermediate in pharmaceutical synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this molecule are not extensively documented, based on its structure, potential degradation routes include:
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Photodegradation: Aromatic iodides can be susceptible to photodegradation, potentially leading to the cleavage of the carbon-iodine bond and the formation of radical species. This can result in the formation of 7-chloro-1H-indazole or other coupling products.
-
Thermal Degradation: At elevated temperatures, deiodination or decomposition of the indazole ring may occur. Studies on similar N-heterocycle-stabilized iodanes show decomposition temperatures ranging from 120 to 270°C[1].
-
Hydrolytic Degradation: While the C-I bond is generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis, although this is generally less common for aryl iodides compared to other functional groups.
-
Reductive Dehalogenation: In the presence of a reducing agent or certain catalysts, the carbon-iodine bond can be cleaved, resulting in the formation of 7-chloro-1H-indazole. This is a common side reaction in cross-coupling reactions[2].
Q3: Are there any known incompatibilities for this compound?
A3: Avoid strong oxidizing agents, strong reducing agents, and prolonged exposure to strong acids or bases at high temperatures. As an intermediate in cross-coupling reactions, it is reactive with various organometallic reagents and catalysts.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method for quantifying purity and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can help identify impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is useful for confirming the molecular weight and identifying unknown impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, particularly in the context of its common application in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Issue 1: Low or No Conversion in Cross-Coupling Reactions
| Probable Cause | Recommended Solution(s) |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Ensure proper handling and storage to prevent deactivation. Consider using a pre-catalyst. |
| Inappropriate Ligand | The choice of ligand is crucial. For challenging couplings, screen different phosphine ligands (e.g., SPhos, XPhos for Buchwald-Hartwig) to optimize the reaction[3]. |
| Suboptimal Base | The strength and solubility of the base are critical. For Suzuki reactions, stronger bases like Cs₂CO₃ or K₃PO₄ may be more effective than Na₂CO₃ or K₂CO₃[4]. For Buchwald-Hartwig, NaOtBu or LHMDS are common choices, but weaker bases may be needed for sensitive substrates[5]. |
| Poor Solvent Quality | Use anhydrous and deoxygenated solvents. Traces of water or oxygen can deactivate the catalyst. |
| Low Reaction Temperature | Some cross-coupling reactions require elevated temperatures to proceed efficiently. Gradually increase the temperature, monitoring for potential degradation of starting materials or products. Microwave irradiation can sometimes improve yields and reduce reaction times[6]. |
| N-H Interference | The acidic proton on the indazole nitrogen can interfere with the catalytic cycle. N-protection (e.g., with a Boc or SEM group) is often recommended to prevent side reactions and catalyst inhibition, particularly for Sonogashira and Heck couplings[2]. |
Issue 2: Formation of Significant Byproducts
| Probable Cause | Recommended Solution(s) |
| De-iodination (Hydrodehalogenation) | This is a common side reaction where the iodine is replaced by a hydrogen atom[2]. This can be caused by certain ligands, bases, or solvents acting as a hydride source. Try using a more sterically hindered ligand or a weaker base. |
| Homocoupling of Boronic Acid (in Suzuki reactions) | This occurs when the boronic acid couples with itself. Ensure the reaction mixture is thoroughly deoxygenated. Lowering the reaction temperature or using a different palladium-to-ligand ratio may also help. |
| Protodeborylation of Boronic Acid (in Suzuki reactions) | The boronic acid can degrade during the reaction. Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester). |
| Side reactions involving the indazole N-H | As mentioned above, the unprotected N-H can lead to various side reactions. N-protection is the most effective solution[2]. |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted based on specific experimental needs and available analytical instrumentation.
Protocol 1: Forced Degradation Study (General)
This protocol is based on ICH guidelines for forced degradation studies and is intended to identify potential degradation products and pathways.[7]
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
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Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Heat an aliquot of the stock solution at 60°C for 24 hours, protected from light.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at 60°C for 24 hours.
-
Photodegradation (Solution): Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Photodegradation (Solid State): Expose a thin layer of solid this compound to the same light conditions as the solution.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (stored at 2-8°C, protected from light), by a stability-indicating HPLC method.
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Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify and quantify any degradation products. If significant degradation is observed, LC-MS can be used to identify the molecular weights of the degradants.
Protocol 2: Analytical Method for Purity and Stability Assessment (HPLC)
This is a starting point for developing a stability-indicating HPLC method.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a suitable ratio of A and B (e.g., 70:30) and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., 254 nm, or determine the λmax of the compound).
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for stability assessment of this compound.
Caption: Troubleshooting logic for cross-coupling reactions.
References
- 1. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting regioselectivity in indazole functionalization
Welcome to the technical support center for indazole functionalization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to regioselectivity in their experiments.
Section 1: Troubleshooting N-Alkylation Regioselectivity (N1 vs. N2)
The alkylation of the indazole scaffold is a critical step in the synthesis of many pharmaceutical compounds. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) often leads to mixtures of regioisomers, creating significant synthetic and purification challenges.[1][2] This section addresses common issues encountered during N-alkylation.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N1 and N2 alkylated products?
The indazole ring exists in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1][3][4] When deprotonated, the resulting indazole anion is an ambident nucleophile, meaning it has two reactive sites (N1 and N2).[2] Alkylation can occur at either nitrogen, and the ratio of the N1 and N2 products is highly sensitive to reaction conditions, steric effects, and electronic properties of the indazole ring.[1][3][5]
Q2: My reaction is yielding a nearly 1:1 mixture of N1 and N2 isomers. How can I selectively synthesize the N1-alkylated indazole?
To favor the N1-substituted product, which is often the thermodynamically more stable isomer, you should use conditions that promote thermodynamic control.[2][3][5]
-
Recommended Conditions: The most effective and widely cited method is the use of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF).[2][3][5][6] This system has been shown to provide greater than 99% N1 regioselectivity for many indazoles.[3][6][7]
-
Influence of Substituents: N1-selectivity is further enhanced by the presence of bulky or coordinating substituents at the C3 position. Groups like tert-butyl, acetyl, carboxymethyl, or carboxamide strongly direct alkylation to the N1 position.[3][5][7][8] This is attributed to steric hindrance around the N2 position and potential coordination of the sodium cation between the N2 nitrogen and the C3 substituent.[2][3]
-
Temperature: If the reaction is sluggish at room temperature, gentle heating to 50 °C can drive the reaction to completion while maintaining excellent N1-selectivity.[5][7]
Q3: I need to synthesize the N2-alkylated product, but my reactions keep favoring N1. What conditions should I use?
Achieving N2-selectivity often involves kinetic control or leveraging specific electronic and steric properties of the indazole substrate.[2][3]
-
Substituent Effects: The most powerful strategy is to use an indazole with a strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or ester (-CO₂Me), at the C7 position. These groups sterically block the N1 position and electronically favor N2 attack, leading to excellent N2-selectivity (≥96%), even under conditions that would typically favor N1 (like NaH/THF).[3][5][9]
-
Acidic Conditions: In contrast to basic conditions, acidic catalysis can promote N2-alkylation. A highly effective method is the use of alkyl diazo compounds with a catalytic amount of trifluoromethanesulfonic acid (TfOH), which can provide N2/N1 ratios of up to 100/0.[3][10][11]
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, PPh₃, and DEAD or DIAD) often shows a preference for the N2 isomer.[1][5][12]
Data Presentation: Influence of Substituents on N-Alkylation
The following table summarizes the effect of various indazole substituents on the regiochemical outcome of N-alkylation using the standard NaH/THF system.
| Substituent Position | Substituent Group | N1:N2 Ratio | Citation(s) |
| C3 | -C(CH₃)₃ (tert-butyl) | >99 : <1 | [3][5][6][7] |
| C3 | -COMe (acetyl) | >99 : <1 | [3][5][6][7] |
| C3 | -CO₂Me (carboxymethyl) | >99 : <1 | [5][6][7] |
| C3 | -CONH₂ (carboxamide) | >99 : <1 | [5][6][7] |
| C7 | -NO₂ (nitro) | <4 : >96 | [3][5][9] |
| C7 | -CO₂Me (carboxymethyl) | <4 : >96 | [5][9] |
Experimental Protocols
Protocol 1: General Procedure for Highly Selective N1-Alkylation [1][3]
-
Preparation: To a solution of the 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Deprotonation: Allow the suspension to stir at room temperature for 30-60 minutes.
-
Alkylation: Add the alkyl halide (1.1-1.5 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat to 50 °C, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Highly Selective N2-Alkylation via Acid Catalysis [10][11]
-
Preparation: Dissolve the 1H-indazole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DCM).
-
Reagent Addition: Add the diazo compound (1.2 eq) to the solution.
-
Catalysis: Cool the mixture to 0 °C and add triflic acid (TfOH, 0.1-0.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir until completion (monitor by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Purification: Separate the layers, extract the aqueous phase with DCM, and purify the combined organic layers via flash column chromatography.
Visualization: N-Alkylation Troubleshooting Workflow
Caption: Decision workflow for controlling N1/N2 regioselectivity.
Section 2: Troubleshooting C-H Functionalization Regioselectivity
Direct C-H functionalization of indazoles is a powerful tool for rapidly building molecular complexity. However, controlling the site of functionalization (e.g., C3, C4, C5, C6, or C7) can be challenging.[13]
Frequently Asked Questions (FAQs)
Q4: I am trying to functionalize the C3 position, but the reaction is not working or is giving byproducts. What should I try?
The C3 position is a common site for functionalization.
-
Halogenation: A straightforward method to activate the C3 position is through halogenation. Using N-bromosuccinimide (NBS) is a widely employed method for regioselective bromination at C3.[14] This C3-halogenated indazole can then be used in various cross-coupling reactions.
-
Radical Reactions: Many C3-functionalizations, such as nitration or amination, can proceed through a radical pathway.[14][15] Ensure your reaction conditions are compatible with radical mechanisms (e.g., appropriate initiators or photocatalysts if necessary).
Q5: My C-H functionalization is occurring on the benzene ring, but at the wrong position. How can I control the regioselectivity (C4-C7)?
Functionalization on the six-membered ring is generally more difficult than on the five-membered ring and often requires specific strategies to achieve regioselectivity.[13]
-
Directing Groups: The most effective way to control regioselectivity on the benzene portion of the indazole is by using a directing group.[13] A group installed at the N1 or N2 position can direct a metal catalyst to a specific ortho C-H bond. For 2-aryl-2H-indazoles, the N2-aryl group itself can act as a directing group, facilitating functionalization at its ortho position.[16]
-
Steric and Electronic Control: In the absence of a strong directing group, the inherent electronic and steric properties of the substrate will dominate. Functionalization often occurs at the most electron-rich or least sterically hindered position.[17] For example, in unsymmetrical azobenzenes used for indazole synthesis, C-H activation occurs preferentially on the more electron-rich aromatic ring.[17]
-
Catalyst Choice: The choice of transition metal catalyst (e.g., Palladium, Rhodium, Copper) and ligands is crucial and can significantly influence the site of C-H activation.[17][18] If you are getting an undesired isomer, screening different catalysts and additives is a standard troubleshooting step.
Visualization: C-H Functionalization Logic
Caption: Logic for approaching regioselective C-H functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. research.ucc.ie [research.ucc.ie]
- 10. benchchem.com [benchchem.com]
- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pure.mpg.de [pure.mpg.de]
- 13. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview | MDPI [mdpi.com]
- 14. soc.chim.it [soc.chim.it]
- 15. Cu-Catalyzed Regioselective C-H Amination of 2 H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
overcoming low reactivity of 7-Chloro-3-iodo-1H-indazole
Welcome to the technical support center for 7-Chloro-3-iodo-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges associated with the low reactivity of this molecule, particularly in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
A1: The primary challenge lies in the differential reactivity of the two halogen substituents. The C-I bond at the 3-position is significantly more reactive than the C-Cl bond at the 7-position in typical palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C3 position. However, issues can arise from:
-
The unprotected N-H group, which can lead to side reactions or catalyst inhibition.
-
The relatively inert nature of the C7-Cl bond, which requires more forcing conditions for subsequent reactions.
-
Potential for side reactions such as dehalogenation and homocoupling.
Q2: How can I achieve selective reaction at the C3-Iodo position?
A2: Selective reaction at the C3-iodo position is the standard outcome for most palladium-catalyzed cross-coupling reactions under mild to moderate conditions. The oxidative addition of palladium to the C-I bond is much faster than to the C-Cl bond. By using standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) and appropriate reaction conditions, you can selectively form C-C, C-N, or C-C (alkyne) bonds at the C3 position while leaving the C7-chloro group intact.
Q3: My cross-coupling reaction at the C3 position is not working or gives a low yield. What are the common causes?
A3: Low or no conversion can be due to several factors:
-
Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using fresh, high-quality catalyst and that your reaction is properly degassed to remove oxygen.
-
N-H Interference: The acidic proton of the indazole N-H can interfere with the catalytic cycle.
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical.
-
Poor Quality Reagents: Ensure your boronic acid/ester, amine, or alkyne is pure and dry.
Q4: Should I protect the indazole N-H group before running a cross-coupling reaction?
A4: N-protection (e.g., with a Boc group) is often recommended, especially for Sonogashira and Buchwald-Hartwig reactions, to prevent N-arylation side products and potential catalyst inhibition.[1] However, some Suzuki couplings can proceed successfully without N-protection.[2][3] If you are observing low yields or a mixture of N- and C-arylated products, N-protection is a key troubleshooting step to consider.
Q5: How can I functionalize the C7-Chloro position?
A5: After selectively functionalizing the C3 position, the C7-chloro group can be reacted under more forcing conditions. This typically involves:
-
Using catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which are known to promote the activation of less reactive C-Cl bonds.
-
Employing stronger bases and higher reaction temperatures.
-
Longer reaction times may be necessary.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling at C3
If you are experiencing low or no conversion of your this compound in a Suzuki-Miyaura coupling, consider the following troubleshooting workflow.
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Issue 2: Formation of Side Products in Cross-Coupling Reactions
The formation of byproducts such as dehalogenated indazole or homocoupled products is a common issue.
| Side Product | Potential Cause | Suggested Solution |
| Dehalogenation | Presence of water or other proton sources. | Use anhydrous solvents and reagents. Ensure the base is not hydrated. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas the reaction mixture. Maintain a positive pressure of inert gas (Ar or N₂). |
| N-Arylation/N-Alkynylation | Reaction at the unprotected N-H of the indazole. | Protect the indazole nitrogen with a suitable protecting group (e.g., Boc). Use a non-nucleophilic base. |
Quantitative Data from Analogous Reactions
While specific data for this compound is limited in the literature, the following tables provide representative yields for Suzuki-Miyaura and Sonogashira couplings based on closely related 3-iodo-1H-indazole derivatives. These should serve as a good starting point for reaction optimization.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Halo-Indazoles
| Indazole Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Chloro-3-iodo-1H-indazole | Vinyl boronic acid pinacol ester | Pd(PPh₃)₄ (8) | Na₂CO₃ (aq) | Dioxane | 150 (MW) | 0.33 | 75 | [3] |
| 3-Iodo-1H-indazole (N-Boc) | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85-95 | [4] |
| 5-Bromo-1H-indazole | 2-Thiopheneboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 12 | 50-60 | [5] |
Table 2: Representative Yields for Sonogashira Coupling of Halo-Indazoles
| Indazole Substrate | Coupling Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Iodo-1H-indazole (N-protected) | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | RT | ~90 |
| 4-Iodotoluene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (0.5) | None | Cs₂CO₃ | 2-MeTHF | RT | ~95 |
| Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT | Good |
Experimental Protocols
The following are general protocols for common cross-coupling reactions with 3-iodo-1H-indazole derivatives. Note: These may require optimization for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted for the coupling of a 3-iodo-1H-indazole derivative with a boronic acid.[6][7]
-
Reaction Setup: To an oven-dried reaction vessel, add the 3-iodo-1H-indazole derivative (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the C-N coupling of a 3-iodo-1H-indazole derivative. N-protection of the indazole is highly recommended.
-
Reaction Setup: In an oven-dried Schlenk tube, combine the N-protected 3-iodo-1H-indazole (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene) followed by the amine (1.2-1.5 equiv.) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture (e.g., to 100-120 °C) with stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with an organic solvent.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol outlines the coupling of a 3-iodo-1H-indazole derivative with a terminal alkyne. N-protection of the indazole is highly recommended.[4]
-
Reaction Setup: To a reaction vessel, add the N-protected 3-iodo-1H-indazole (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill with an inert gas.
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., DMF or THF), followed by a base (e.g., Et₃N or DIPA, 2-3 equiv.), and the terminal alkyne (1.2-1.5 equiv.).
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in troubleshooting common cross-coupling issues with this compound, emphasizing the decision-making process based on observed outcomes.
Caption: Decision-making workflow for troubleshooting cross-coupling reactions.
References
- 1. Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-CHLORO-3-IODO (1H)INDAZOLE [myskinrecipes.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Efficient Coupling with 7-Chloro-3-iodo-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 7-Chloro-3-iodo-1H-indazole. The information is presented in a question-and-answer format to directly address common challenges encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing cross-coupling reactions with this compound?
A1: Researchers often encounter several challenges, including:
-
Low or no conversion: This can be due to catalyst deactivation, suboptimal reaction conditions, or poor quality of reagents.[1]
-
Side product formation: Common side reactions include dehalogenation (hydrodehalogenation) of the starting material and homocoupling of the coupling partner (e.g., boronic acid).[1]
-
N-H interference: The acidic proton on the indazole nitrogen can interfere with the catalytic cycle, leading to catalyst deactivation or undesired side reactions. N-protection is often recommended, especially for Sonogashira couplings.[2][3]
-
Steric hindrance: The substituents on the indazole ring and the coupling partner can sterically hinder the reaction, slowing down the transmetalation step.[1]
Q2: Is it necessary to protect the N-H of the indazole ring before performing a coupling reaction?
A2: While not always strictly necessary, especially for some Suzuki-Miyaura reactions, protecting the indazole N-H is highly recommended to improve yields and minimize side reactions.[3] For Sonogashira couplings, N-protection is often crucial for successful outcomes.[2] Common protecting groups include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).
Q3: How do the chloro and iodo substituents influence the reactivity of this compound?
A3: The iodine at the 3-position is significantly more reactive than the chlorine at the 7-position in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C3 position. The electron-withdrawing nature of the chloro group can increase the reactivity of the C-I bond towards oxidative addition, which is often the rate-determining step.
Catalyst Selection and Data Presentation
The choice of catalyst is critical for a successful coupling reaction. Below are tables summarizing recommended catalyst systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Please note that the yields are based on reactions with closely related halo-indazoles and may require optimization for this compound.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 3-Iodoindazoles
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 100-120 | 80-95 | [4] |
| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 60-90 | [5] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 85-98 | [6] |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 90-99 | [6] |
Table 2: Recommended Catalyst Systems for Sonogashira Coupling of 3-Iodoindazoles
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 25-80 | 70-95 | [7] |
| PdCl₂(PPh₃)₂ | CuI | DIPEA | THF | 60-70 | 65-90 | [7] |
| Pd/C | CuI | Et₃N | Ethanol | 80 | 75-92 | [7] |
| [Pd(IPr)(μ-Cl)Cl]₂ | None | Cs₂CO₃ | THF | 25 | 80-95 | [8] |
Table 3: Recommended Catalyst Systems for Buchwald-Hartwig Amination of 3-Iodoindazoles
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-120 | 80-95 | [3] |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | 75-90 | [9] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 110 | 85-98 | [10] |
| [Pd(IPr*)(acac)Cl] | --- | K₂CO₃ | THF | 80 | 90-99 | [11] |
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low to No Conversion
-
Possible Cause: Inactive or degraded palladium catalyst.
-
Solution: Use a fresh batch of catalyst. Consider using a pre-catalyst for more reliable activation.[12]
-
-
Possible Cause: Suboptimal base.
-
Solution: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous if performing the reaction under anhydrous conditions.[13]
-
-
Possible Cause: Poor solubility of reagents.
-
Solution: Add a co-solvent like water to dissolve the base.[1] Screen different solvents such as 1,4-dioxane, DMF, or toluene.
-
-
Possible Cause: Reaction temperature is too low.
Problem: Significant Byproduct Formation (Dehalogenation or Homocoupling)
-
Possible Cause: Presence of oxygen promoting homocoupling of the boronic acid.
-
Solution: Thoroughly degas the reaction mixture and solvents by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[1]
-
-
Possible Cause: Presence of water or other proton sources leading to dehalogenation.
-
Solution: Use anhydrous solvents and reagents.
-
-
Possible Cause: Suboptimal ligand choice.
-
Solution: Switch to a more sterically hindered ligand which can sometimes suppress side reactions.
-
Sonogashira Coupling
Problem: Low Yield or Stalled Reaction
-
Possible Cause: Catalyst deactivation due to the unprotected indazole N-H.
-
Solution: Protect the indazole nitrogen with a suitable protecting group (e.g., Boc).[2]
-
-
Possible Cause: Formation of alkyne homocoupling products (Glaser coupling).
-
Possible Cause: Low reaction temperature.
-
Solution: For less reactive aryl halides, a higher temperature may be required.[14]
-
Buchwald-Hartwig Amination
Problem: Low Conversion or Catalyst Deactivation
-
Possible Cause: Inappropriate ligand for the specific amine or halide.
-
Solution: Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[15]
-
-
Possible Cause: The base is not strong enough or is sterically hindered.
-
Solution: Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS.
-
-
Possible Cause: Catalyst poisoning.
-
Solution: Ensure all reagents and solvents are pure and free of potential catalyst poisons.
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[16]
-
Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-30 minutes.[16]
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[16]
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[16]
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[16]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[16]
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling (Copper-Free)
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) in anhydrous THF.[7]
-
Add the base (e.g., DIPEA, 4.0 equiv.) and the terminal alkyne (1.5 equiv.) to the reaction mixture.[7]
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring the progress by TLC or LC-MS.[7]
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-2.4 equivalents relative to palladium), and the base (e.g., NaOt-Bu, 1.2-2.0 equivalents) to an oven-dried reaction tube.[17]
-
Add this compound (1.0 equivalent) and the amine (1.0-1.5 equivalents).[17]
-
Add the anhydrous solvent (e.g., toluene or 1,4-dioxane) to achieve a concentration of 0.1-0.5 M.[17]
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring for 2-24 hours.[17]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature, dilute with an organic solvent and water, and separate the layers.[17]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.[17]
-
Purify the crude product by flash column chromatography.[17]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
analytical methods for detecting impurities in 7-Chloro-3-iodo-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 7-Chloro-3-iodo-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in this compound?
A1: Impurities in this compound can originate from various stages of the manufacturing process and storage. They are broadly categorized as:
-
Process-Related Impurities: These are substances that arise during the synthesis of the Active Pharmaceutical Ingredient (API).
-
Starting Materials: Unreacted starting materials, such as substituted o-nitro- or o-aminobenzonitriles.
-
Intermediates: Synthetic intermediates that are not fully converted to the final product.
-
Byproducts: Unwanted products from side reactions, which may include:
-
Regioisomers: Isomers with the chloro and iodo groups at different positions on the indazole ring.
-
Over-halogenated species: Indazoles with additional halogen substitutions.
-
De-iodinated or de-chlorinated species: Impurities where one of the halogen atoms has been removed.
-
-
Reagents and Solvents: Residual reagents (e.g., potassium hydroxide, elemental iodine) and solvents (e.g., Dimethylformamide - DMF) used in the synthesis and purification steps.[1]
-
-
Degradation Products: These are formed due to the decomposition of this compound under the influence of environmental factors such as light, heat, and humidity, or through interaction with other substances. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify these potential impurities.[2]
-
Inorganic Impurities: These can include residual catalysts or inorganic salts from the manufacturing process.
Q2: Which analytical techniques are most suitable for detecting and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating and quantifying known and unknown organic impurities. A reversed-phase method is typically employed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used for the identification of unknown impurities by providing molecular weight and fragmentation information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the analysis of volatile and semi-volatile impurities, particularly residual solvents. Headspace GC-MS is commonly used for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy: These spectroscopic techniques are invaluable for the structural elucidation of isolated impurities.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients. To develop such a method, you should perform forced degradation studies on the drug substance.[2] This involves subjecting the this compound to stress conditions like acid and base hydrolysis, oxidation, heat, and light. The resulting degraded samples are then analyzed by HPLC to ensure that all degradation products are well-separated from the main peak and from each other. The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Troubleshooting Guides
HPLC Analysis
Problem 1: Peak Tailing for the this compound Peak
-
Possible Causes:
-
Secondary Interactions: The basic nitrogen atoms in the indazole ring can interact with acidic silanol groups on the surface of the silica-based C18 column, leading to peak tailing.
-
Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.
-
-
Solutions:
-
Use a base-deactivated column or an end-capped column to minimize silanol interactions.
-
Add a competing base to the mobile phase, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to block the active silanol sites.
-
Adjust the mobile phase pH. For a basic compound like an indazole, a mobile phase with a slightly acidic pH (e.g., 3-4) can protonate the analyte and improve peak shape.
-
Reduce the injection concentration and/or volume.
-
Flush the column with a strong solvent or replace the column if it is old or contaminated.
-
Problem 2: Appearance of Unexpected Peaks in the Chromatogram
-
Possible Causes:
-
Sample Degradation: The sample may have degraded after preparation.
-
Contamination: The sample, solvent, or HPLC system may be contaminated.
-
Carryover: Residual sample from a previous injection.
-
Air in the mobile phase: Can cause spurious peaks.
-
-
Solutions:
-
Prepare fresh samples and analyze them promptly. Store solutions under appropriate conditions (e.g., protected from light, refrigerated).
-
Run a blank injection (mobile phase only) to check for system contamination.
-
Use high-purity HPLC-grade solvents and ensure all glassware is clean.
-
Implement a robust needle wash program in the autosampler method to minimize carryover.
-
Ensure the mobile phase is properly degassed.
-
Problem 3: Peak Splitting
-
Possible Causes:
-
Co-eluting Impurity: An impurity may be eluting very close to the main peak.
-
Column Void or Channeling: A void at the head of the column or channeling in the packing material can distort the peak.
-
Injection Solvent Incompatibility: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
-
Solutions:
-
Optimize the chromatographic method (e.g., change the gradient slope, mobile phase composition, or temperature) to improve the resolution between the main peak and the impurity.
-
Reverse and flush the column at a low flow rate to try and settle the packing material. If the problem persists, the column may need to be replaced.
-
Dissolve and inject the sample in the initial mobile phase whenever possible.
-
LC-MS Analysis
Problem: Poor Ionization of this compound
-
Possible Causes:
-
Incorrect Ionization Mode: The compound may ionize more efficiently in a different mode (positive vs. negative).
-
Mobile Phase Suppression: Certain mobile phase additives (e.g., trifluoroacetic acid - TFA) can suppress ionization.
-
Suboptimal Source Parameters: The settings for the ion source (e.g., capillary voltage, gas flow, temperature) may not be optimal.
-
-
Solutions:
-
Analyze the sample in both positive and negative ionization modes to determine the best response. For a nitrogen-containing heterocyclic compound, positive mode (ESI+) is often more effective.
-
Replace TFA with a more MS-friendly acid like formic acid or acetic acid in the mobile phase.
-
Systematically optimize the ion source parameters by infusing a standard solution of the analyte and adjusting the settings to maximize the signal.
-
Experimental Protocols
HPLC-UV Method for Impurity Profiling
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the API and its impurities).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of approximately 1 mg/mL.
LC-MS Method for Impurity Identification
-
Instrumentation: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: Use the same HPLC method as described above.
-
Mass Spectrometer Settings (Example for ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Nebulizer Pressure: 45 psi.
-
Scan Range: m/z 100 - 1000.
-
Data Acquisition: Full scan mode for initial screening and targeted MS/MS for fragmentation analysis of potential impurities.
-
Headspace GC-MS Method for Residual Solvent Analysis
-
Instrumentation: Headspace sampler coupled to a Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35 - 350.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF) that does not interfere with the analysis.
Data Presentation
Table 1: Representative HPLC Method Performance for Impurity Quantification
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01 - 0.05% |
| Limit of Quantification (LOQ) | 0.03 - 0.15% |
| Linearity (R²) for Impurities | > 0.999 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 5% |
Note: These values are illustrative and should be determined for each specific impurity during method validation.
Table 2: Common Residual Solvents and their ICH Limits (Class 2)
| Solvent | ICH Limit (ppm) |
| Acetonitrile | 410 |
| Dichloromethane | 600 |
| Toluene | 890 |
| Methanol | 3000 |
| N,N-Dimethylformamide (DMF) | 880 |
Visualizations
Caption: General workflow for the analysis of impurities in this compound.
Caption: Troubleshooting logic for identifying the source of an unexpected HPLC peak.
References
Indazole Nitrogen Protection Strategies: A Technical Support Guide
Welcome to the technical support center for protecting group strategies involving the indazole nitrogen. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common challenges encountered during the synthesis and manipulation of indazole-containing molecules. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a mixture of N1 and N2 protected indazoles. How can I improve the regioselectivity?
A: Achieving regioselectivity in the protection of indazoles is a common challenge due to the two nucleophilic nitrogen atoms. The outcome is often a delicate balance between thermodynamic and kinetic control.[1] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3]
-
For N1-selectivity (Thermodynamic Control): Use of strong, non-coordinating bases in polar aprotic solvents tends to favor the formation of the more stable N1-substituted product. Conditions that allow for equilibration, such as higher temperatures or longer reaction times, can also increase N1 selectivity.[1][4] For instance, using sodium hydride (NaH) in THF often favors N1-alkylation.[5]
-
For N2-selectivity (Kinetic Control): Milder bases and conditions that do not allow for equilibration can favor the kinetically preferred N2 product.[4] The use of bulky protecting groups or specific catalysts can also direct protection to the N2 position.[6][7] For example, using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) can regioselectively protect the N2 position.[6][7] Steric hindrance from substituents at the C7 position can also favor N2 protection.[1][7]
Q2: My N-Boc protected indazole is being deprotected during a subsequent reaction. How can I avoid this?
A: The tert-butoxycarbonyl (Boc) group is sensitive to both strong acids and certain basic conditions.[8][9]
-
Acidic Conditions: Avoid strong acids like TFA, HCl, and H2SO4.[8] If acidic conditions are necessary, consider a more robust protecting group like a benzyl (Bn) or tosyl (Ts) group.
-
Basic Conditions: While generally stable to many bases, the Boc group on indazoles can be cleaved by reagents like sodium methoxide (NaOMe) in methanol.[8] It has also been reported that N-Boc indazoles can undergo deprotection during Suzuki cross-coupling reactions under microwave heating, although this can sometimes be utilized to afford the NH-indazole directly.[10]
-
Alternative Protecting Groups: If your reaction conditions are incompatible with the Boc group, consider using an orthogonal protecting group. For example, a 2-(trimethylsilyl)ethoxymethyl (SEM) group is stable to many conditions but can be removed with fluoride sources (like TBAF) or aqueous acid.[6][7]
Q3: I am trying to remove a tosyl (Ts) protecting group from my indazole, but the reaction is sluggish or gives low yields.
A: Deprotection of N-tosyl indazoles can be challenging and often requires specific conditions to proceed efficiently.
-
Reagent Choice: Traditional methods for N-detosylation can lead to low yields and byproducts. A mild and effective method involves using cesium carbonate (Cs2CO3) in a mixed solvent system like THF/MeOH. Typically, about 3 equivalents of cesium carbonate are required for optimal results.
-
Solvent Effects: The solubility of the N-tosyl indazole can impact the reaction rate. While methanol is an ideal solvent, many N-tosyl indazoles have poor solubility. A mixture of THF and methanol (e.g., 2:1) can improve solubility and facilitate the reaction.
-
Substituent Effects: Electron-withdrawing groups on the indazole ring can facilitate the nucleophilic attack required for deprotection, leading to faster reaction times.
Q4: During a palladium-catalyzed cross-coupling reaction with my bromo-indazole, I am observing significant amounts of the dehalogenated byproduct. What is causing this and how can I minimize it?
A: Formation of a dehalogenated (hydrodehalogenated) byproduct is a common side reaction in palladium-catalyzed couplings.[11] This can be caused by several factors, including the presence of the unprotected N-H group which can interfere with the catalytic cycle.[11]
-
N-H Protection: Protecting the indazole nitrogen with a suitable group, such as Boc, can often mitigate this side reaction.[11]
-
Reaction Conditions:
-
Base: The choice of base can be critical. Ensure the base is of high quality and appropriate for the specific coupling reaction.
-
Solvent: Use anhydrous, degassed solvents to minimize side reactions.
-
Catalyst/Ligand: The choice of palladium source and ligand can significantly impact the reaction outcome. Consider screening different ligand systems.
-
-
Thorough Degassing: Rigorously deoxygenate the reaction mixture before adding the palladium catalyst to prevent side reactions like boronic acid homocoupling, which can also be an issue.[11]
Summary of Common Protecting Groups for Indazole Nitrogen
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Stability & Notes |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, Base (e.g., DMAP, NaH) | Strong Acid (TFA, HCl); NaOMe in MeOH[8] | Widely used but sensitive to both strong acid and some bases.[8][9] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, Base (e.g., NaH)[7] | TBAF in THF; aq. HCl in EtOH[6][7] | Good for directing lithiation at C3. Provides N2 selectivity.[6][7] |
| Tosyl | Ts | Ts-Cl, Base | Cs₂CO₃ in THF/MeOH; Reductive conditions | Very stable group, requires specific and sometimes harsh conditions for removal. |
| Benzyl | Bn | BnBr, Base (e.g., NaH, K₂CO₃) | Hydrogenolysis (H₂, Pd/C)[12] | Stable to a wide range of acidic and basic conditions. |
| Benzyloxymethyl | BOM | BOM-Cl, Base | Hydrogenolysis | Offers an alternative to SEM with different removal conditions.[7] |
Experimental Protocols
Protocol 1: N-Boc Protection of Indazole
-
Objective: To introduce a Boc protecting group onto the indazole nitrogen.
-
Materials: Indazole, Di-tert-butyl dicarbonate ((Boc)₂O), 4-(Dimethylamino)pyridine (DMAP) or Sodium Hydride (NaH), Anhydrous solvent (e.g., THF, CH₂Cl₂).
-
Procedure (using DMAP):
-
Dissolve the indazole (1.0 equiv.) and DMAP (0.1 equiv.) in anhydrous CH₂Cl₂.
-
Add (Boc)₂O (1.1 equiv.) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the N-Boc protected indazole. Note: The ratio of N1 to N2 isomers will depend on the specific indazole and reaction conditions.
-
Protocol 2: Selective N2-SEM Protection of Indazole
-
Objective: To regioselectively protect the N2 position of indazole with a SEM group.[6][7]
-
Materials: Indazole, Sodium Hydride (NaH, 60% dispersion in mineral oil), 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), Anhydrous THF.
-
Procedure:
-
To a suspension of NaH (1.2 equiv.) in anhydrous THF at 0 °C, add a solution of the indazole (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add SEM-Cl (1.1 equiv.) dropwise.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to isolate the N2-SEM protected indazole.
-
Protocol 3: Deprotection of N-Boc Indazole using NaOMe
-
Objective: To remove the Boc protecting group under basic conditions.[8]
-
Materials: N-Boc protected indazole, Sodium methoxide (NaOMe), Anhydrous Methanol (MeOH).
-
Procedure:
-
Dissolve the N-Boc protected indazole (1.0 equiv.) in anhydrous MeOH.
-
Add a catalytic amount of NaOMe (e.g., 0.1 equiv.).
-
Stir the reaction at room temperature for 1-3 hours (monitor by TLC).[8]
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.[8]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.[8]
-
Purify the crude product by column chromatography if necessary.
-
Protocol 4: Deprotection of N-SEM Indazole using TBAF
-
Materials: N-SEM protected indazole, Tetrabutylammonium fluoride (TBAF, 1M solution in THF), Anhydrous THF.
-
Procedure:
-
Dissolve the N-SEM protected indazole (1.0 equiv.) in anhydrous THF.
-
Add TBAF solution (e.g., 1.5 equiv.).
-
Reflux the reaction mixture until the starting material is consumed (monitor by TLC).[7]
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the deprotected indazole.
-
Visualized Workflows and Logic
Caption: General workflow for the protection of indazole nitrogen.
Caption: Troubleshooting guide for indazole deprotection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing 7-Chloro-3-iodo-1H-indazole in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the poor solubility of 7-Chloro-3-iodo-1H-indazole during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a heterocyclic organic compound often used as a building block in the synthesis of pharmacologically active molecules, particularly kinase inhibitors for cancer therapy.[1] Its rigid, planar structure with halogen substituents contributes to low aqueous solubility. This poor solubility can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate and unreliable experimental data.
Q2: What are the initial steps to dissolve this compound?
A2: The recommended initial step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for many organic compounds.[2][3] It is crucial to ensure the final concentration of the organic solvent in your assay is minimal (typically ≤ 0.5%) to avoid solvent-induced artifacts.[2][4]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
A3: This phenomenon, known as "precipitation upon dilution," occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.[2] To address this, you can try several strategies:
-
Lower the final concentration: The simplest approach is to reduce the working concentration of the compound.
-
Optimize the dilution method: Add the stock solution drop-wise to the assay buffer while gently vortexing or swirling to facilitate mixing.[4] Pre-warming the aqueous buffer to 37°C can also be beneficial.[4][5]
-
Use a co-solvent system: Prepare an intermediate dilution in a co-solvent like ethanol before the final dilution in the aqueous buffer.[2]
Q4: Can pH adjustment improve the solubility of this compound?
A4: Yes, for ionizable compounds, adjusting the pH of the buffer can significantly enhance solubility.[3][6] Indazole derivatives are weak bases and tend to be more soluble at a lower pH.[2] It is advisable to determine the pKa of your compound and prepare a buffer with a pH at least 1-2 units below the pKa.[2]
Q5: What are co-solvents and how can they help with solubility?
A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce its polarity and can increase the solubility of nonpolar compounds.[3][7][8] Common co-solvents used in biological assays include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[3][7] The choice and concentration of the co-solvent must be carefully validated to ensure it does not affect the biological system.[3]
Q6: Are there other methods to improve the solubility of this compound?
A6: Several other techniques can be employed to enhance the solubility of poorly soluble compounds, including:
-
Use of surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their dispersion in aqueous media.[8][9]
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3][10]
-
Nanosuspensions: This technology involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
Issue 1: Immediate Precipitation Upon Dilution
Observation: The solution becomes cloudy or a precipitate forms immediately after adding the DMSO stock of this compound to the aqueous buffer.
Possible Causes:
-
The final concentration of the compound exceeds its aqueous solubility limit.
-
"Solvent shock" from rapid dilution of the concentrated organic stock into the aqueous buffer.[4]
Solutions:
-
Reduce the final concentration: Test a range of lower concentrations to find the solubility limit in your specific assay medium.
-
Modify the dilution technique:
Issue 2: Delayed Precipitation in the Incubator
Observation: The prepared solution is initially clear, but a precipitate forms after incubation at 37°C for several hours.
Possible Causes:
-
Temperature-dependent solubility: The compound may be less soluble at 37°C than at room temperature.[4]
-
Interaction with media components: The compound may interact with salts, proteins, or other components in the cell culture medium, leading to the formation of insoluble complexes.[4][5]
-
Media evaporation: Evaporation of water from the culture medium can increase the concentration of the compound and other solutes, leading to precipitation.[5][11]
Solutions:
-
Determine the maximum soluble concentration at 37°C: Conduct a solubility test under your experimental conditions (see Protocol 2).
-
Minimize incubation time: If possible, reduce the duration the compound is in the media before the assay endpoint.
-
Ensure proper humidification: Maintain adequate humidity in the incubator to prevent evaporation.[11]
-
Test in a simpler buffer: Compare the solubility in a simple buffer like PBS versus your complete cell culture medium to see if media components are contributing to the issue.[5]
Quantitative Data Summary
The following tables provide illustrative solubility data for this compound in common solvents and the effect of various solubilization aids. Note: This data is for demonstrative purposes and should be confirmed experimentally.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 50 |
| DMF | > 30 |
| Ethanol | ~ 5 |
| Methanol | ~ 2 |
| Water | < 0.01 |
| PBS (pH 7.4) | < 0.01 |
Table 2: Effect of Solubilization Aids on Aqueous Solubility
| Solubilization Aid | Concentration | Apparent Solubility in PBS (µg/mL) |
| None | - | < 1 |
| DMSO | 0.5% (v/v) | ~ 5 |
| Ethanol | 1% (v/v) | ~ 3 |
| PEG 400 | 5% (v/v) | ~ 15 |
| HP-β-Cyclodextrin | 10 mM | ~ 25 |
| Tween® 80 | 0.1% (v/v) | ~ 10 |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of the compound.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Vortex the solution for several minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle warming in a 37°C water bath for 5-10 minutes can also be used to aid dissolution.[2]
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Determining Maximum Soluble Concentration in Assay Media
Objective: To determine the highest concentration of this compound that remains soluble in the final assay medium under experimental conditions.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Pre-warmed (37°C) complete cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare a series of dilutions of the compound in your pre-warmed assay medium. It is recommended to perform a 2-fold serial dilution starting from a concentration that is known to precipitate down to a concentration that is likely to be soluble.
-
Ensure the final DMSO concentration is constant and non-toxic across all dilutions (e.g., 0.5%).
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the intended duration of your experiment.
-
At various time points (e.g., 0, 4, 24, 48 hours), visually inspect the solutions for any signs of precipitation (cloudiness, crystals, or sediment).[5]
-
For a more detailed analysis, transfer a small aliquot of each dilution to a microscope slide and examine for micro-precipitates.[5]
-
The highest concentration that remains clear throughout the incubation period is the maximum recommended working concentration for your experiment.
Visualizations
Caption: A troubleshooting workflow for addressing solubility issues.
Caption: Impact of poor solubility on kinase assay results.
References
- 1. 7-CHLORO-3-IODO (1H)INDAZOLE [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpbr.in [ijpbr.in]
- 8. ijmsdr.org [ijmsdr.org]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
preventing dehalogenation of 7-Chloro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and functionalization of 7-Chloro-3-iodo-1H-indazole. The information is tailored to assist in preventing undesired dehalogenation side reactions and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenges with this compound stem from the reactivity of its two halogen substituents and the nature of the indazole core itself. The C-I bond at the 3-position is significantly more reactive than the C-Cl bond at the 7-position, allowing for selective functionalization. However, a common side reaction is the undesired removal of the iodine atom, a process known as de-iodination or hydrodehalogenation, leading to the formation of 7-chloro-1H-indazole. Additionally, the unprotected N-H of the indazole can sometimes interfere with the catalytic cycle in palladium-catalyzed reactions, potentially requiring N-protection.[1][2]
Q2: Which halogen is more susceptible to dehalogenation, the iodine at C3 or the chlorine at C7?
A2: The iodine atom at the C3 position is significantly more susceptible to both desired cross-coupling and undesired dehalogenation. The C-I bond is weaker and more readily undergoes oxidative addition to the palladium catalyst, which is the initial step in most cross-coupling reactions.[3] The C-Cl bond is generally more stable under these conditions, allowing for selective reactions at the C3 position. However, harsh reaction conditions can lead to the loss of the chlorine atom as well.
Q3: Is it necessary to protect the indazole nitrogen (N-H) before performing cross-coupling reactions?
A3: The necessity of N-protection depends on the specific reaction type and conditions. For Suzuki-Miyaura reactions, successful couplings have been achieved with unprotected 3-iodoindazoles.[1] However, for other reactions like Sonogashira and Heck couplings, N-protection (e.g., with a Boc group) is often recommended to prevent side reactions and catalyst inhibition.[2] It is important to note that for indazoles with electron-withdrawing groups, some N-protecting groups like N-Boc can be labile under basic conditions, leading to in-situ deprotection.[1][2]
Q4: What causes the formation of the de-iodinated byproduct, 7-chloro-1H-indazole?
A4: The formation of the de-iodinated byproduct, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings. This can occur through several pathways, including the reaction of the organopalladium intermediate with a hydride source in the reaction mixture. Potential hydride sources can include the solvent (e.g., alcohols), the base, or impurities. The choice of catalyst, ligand, and base can significantly influence the rate of this undesired reaction.[2]
Troubleshooting Guides
Issue 1: Significant Formation of De-iodinated Byproduct (7-Chloro-1H-indazole)
If you are observing a significant amount of the de-iodinated byproduct in your reaction, consider the following troubleshooting steps. The goal is to favor the desired cross-coupling pathway over the competing hydrodehalogenation pathway.
| Potential Cause | Recommended Solution | Rationale |
| Choice of Base | Switch from a strong organic base (e.g., Et3N) to a weaker inorganic base (e.g., K2CO3, Cs2CO3, or K3PO4). | Weaker inorganic bases are less likely to promote side reactions that lead to hydrodehalogenation.[2] |
| Solvent | Use high-purity, anhydrous aprotic solvents such as dioxane, THF, or DMF. Avoid alcohol-based solvents if de-iodination is a major issue. | Alcohols and residual water can act as hydride sources, leading to the formation of the dehalogenated byproduct.[2] |
| Catalyst and Ligand | Employ a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. | Sterically hindered ligands can disfavor the competing reductive pathway that leads to de-iodination and can stabilize the palladium catalyst. |
| Reaction Temperature | Lower the reaction temperature. | Higher temperatures can sometimes increase the rate of side reactions, including hydrodehalogenation. |
| Degassing | Ensure the reaction mixture is thoroughly degassed before adding the catalyst. | Oxygen can lead to the degradation of the catalyst and promote side reactions. |
Issue 2: Low or No Conversion of this compound
If you are observing low or no conversion of your starting material, the following factors may be at play:
| Potential Cause | Recommended Solution | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper storage under an inert atmosphere. | Palladium catalysts can degrade over time, especially if exposed to air and moisture. |
| Inappropriate Base | Screen different bases. For Suzuki reactions, K2CO3, Cs2CO3, or K3PO4 are often effective. Ensure the base is fully dissolved or sufficiently active. | The choice of base is critical for the transmetalation step in the catalytic cycle. |
| Poor Reagent Quality | Use fresh, high-purity coupling partners (e.g., boronic acids). | Boronic acids can degrade over time, especially if not stored properly. |
| Suboptimal Temperature | Gradually increase the reaction temperature. Consider using microwave irradiation to accelerate the reaction. | Some cross-coupling reactions require higher temperatures to proceed at a reasonable rate. |
| N-H Interference | If other troubleshooting steps fail, consider protecting the indazole nitrogen with a suitable protecting group (e.g., Boc). | The acidic N-H proton can sometimes interfere with the catalyst or base.[1][2] |
Experimental Protocols
Optimized Suzuki-Miyaura Coupling to Minimize De-iodination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to minimize the formation of the de-iodinated byproduct.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Degassed 1,4-dioxane/water mixture (4:1)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and potassium carbonate.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the degassed 1,4-dioxane/water solvent system via syringe.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Heck Reaction Protocol
This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add this compound and Palladium(II) acetate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF, followed by triethylamine and the alkene via syringe.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[3]
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired cross-coupling pathway versus the undesired dehalogenation pathway.
Figure 1. Simplified schematic comparing the desired Suzuki coupling pathway with the undesired de-iodination side reaction.
Figure 2. A logical workflow for troubleshooting and minimizing dehalogenation in cross-coupling reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 7-Chloro- vs. 7-Bromo-Indazole Derivatives in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, with palladium-catalyzed cross-coupling reactions serving as a paramount tool for introducing molecular diversity. The choice of the halogen at the 7-position of the indazole ring is a critical decision that significantly influences reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective, data-supported comparison of the reactivity of 7-chloro- and 7-bromo-indazole derivatives in three key transformations vital to drug discovery: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Executive Summary: The Halogen Reactivity Trend
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. A weaker C-X bond facilitates the rate-determining oxidative addition step to the palladium(0) catalyst, leading to faster and more efficient reactions. The established reactivity trend for aryl halides is I > Br > Cl > F.[1][2]
Consequently, 7-bromo-indazole derivatives are inherently more reactive than their 7-chloro counterparts. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields. However, 7-chloro-indazoles can be more cost-effective and readily available starting materials, making them attractive for large-scale synthesis, provided the appropriate catalytic system is employed. This guide will present a quantitative comparison to aid in the strategic selection of the optimal halo-indazole for your synthetic campaign.
Comparative Reactivity Data
The following tables summarize the comparative performance of 7-bromo- and 7-chloro-indazole derivatives in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The data for 7-bromo-indazoles are derived from literature precedents, while the data for 7-chloro-indazoles are projected based on established reactivity principles, illustrating the typically required adjustments in reaction conditions and expected outcomes.
Table 1: Suzuki-Miyaura Coupling of 7-Halo-Indazoles with Arylboronic Acids [3]
| Halo-Indazole Derivative | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 7-Bromo-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 85-95 | Generally high yields with a variety of boronic acids.[3][4] |
| 7-Chloro-1H-indazole | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100-120 | 12-24 | 60-80* | Requires a more active catalyst system and more forcing conditions. |
*Yields for 7-chloro-indazole are illustrative and based on the lower reactivity of aryl chlorides, which often necessitate more robust catalyst systems and harsher conditions to achieve comparable results to aryl bromides.
Table 2: Buchwald-Hartwig Amination of 7-Halo-Indazoles [5]
| Halo-Indazole Derivative | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 7-Bromo-1H-indazole | RuPhos Precatalyst | LiHMDS | THF | 65 | 12-24 | 75-90 | Effective coupling with a range of primary and secondary amines.[5] |
| 7-Chloro-1H-indazole | BrettPhos Precatalyst | NaOtBu | Toluene | 100 | 24-48 | 50-75* | Often requires stronger bases and more electron-rich, bulky phosphine ligands. |
*Yields for 7-chloro-indazole are illustrative and based on the lower reactivity of aryl chlorides, which often necessitate more robust catalyst systems and harsher conditions to achieve comparable results to aryl bromides.
Table 3: Sonogashira Coupling of 7-Halo-Indazoles with Terminal Alkynes [6]
| Halo-Indazole Derivative | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 7-Bromo-1H-indazole | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60-80 | 4-8 | 70-85 | Standard conditions are generally effective. |
| 7-Chloro-1H-indazole | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | 1,4-Dioxane | 100-120 | 12-24 | 40-65* | Challenging substrate; requires highly active catalysts and often results in lower yields. |
*Yields for 7-chloro-indazole are illustrative and based on the lower reactivity of aryl chlorides, which often necessitate more robust catalyst systems and harsher conditions to achieve comparable results to aryl bromides.
Signaling Pathways and Experimental Workflows
To visualize the underlying chemical processes and the decision-making framework for substrate selection, the following diagrams are provided.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Decision workflow for selecting the appropriate halo-indazole.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures and serve as a robust starting point for optimization.
General Procedure for Suzuki-Miyaura Coupling of 7-Bromo-1H-Indazole[3][4]
To a solution of 7-bromo-1H-indazole (1.0 mmol, 1.0 equiv.) and the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.) in a mixture of DME/H₂O (4:1, 5 mL) is added K₂CO₃ (2.0 mmol, 2.0 equiv.) and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). The reaction vessel is sealed and heated to 80 °C for 2 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 7-aryl-1H-indazole.
-
Note for 7-Chloro-1H-Indazole: A more active catalyst system, such as a combination of Pd₂(dba)₃ (2.5 mol%) and a bulky, electron-rich phosphine ligand like XPhos (10 mol%), is recommended. A stronger base, such as K₃PO₄, and a higher boiling point solvent like 1,4-dioxane may be necessary. The reaction temperature should be increased to 100-120 °C and the reaction time extended to 12-24 hours.
General Procedure for Buchwald-Hartwig Amination of 7-Bromo-1H-Indazole[5]
In an oven-dried Schlenk tube, 7-bromo-1H-indazole (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and a RuPhos precatalyst (0.02 mmol, 2 mol%) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous THF (5 mL) is added via syringe, followed by the dropwise addition of LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv.). The tube is sealed, and the reaction mixture is heated to 65 °C for 12-24 hours. Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of NH₄Cl. The mixture is extracted with ethyl acetate (3 x 20 mL), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography.
-
Note for 7-Chloro-1H-Indazole: A different ligand, such as BrettPhos, may be more effective. A stronger base like NaOtBu is often required, and a higher boiling point solvent such as toluene is recommended. The reaction temperature will likely need to be increased to around 100 °C, and the reaction time may be significantly longer (24-48 hours).
General Procedure for Sonogashira Coupling of 7-Bromo-1H-Indazole[6]
To a mixture of 7-bromo-1H-indazole (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%) in a sealed tube is added anhydrous DMF (5 mL) and Et₃N (3.0 mmol, 3.0 equiv.). The terminal alkyne (1.2 mmol, 1.2 equiv.) is then added, and the mixture is heated to 60-80 °C for 4-8 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography on silica gel to yield the 7-alkynyl-1H-indazole.
-
Note for 7-Chloro-1H-Indazole: This transformation is particularly challenging for aryl chlorides. A highly active catalyst system, such as Pd₂(dba)₃ with a ligand like XPhos, is necessary. A stronger base, for instance, Cs₂CO₃, in a solvent like 1,4-dioxane at temperatures of 100-120 °C for 12-24 hours, may be required to achieve moderate yields.
Conclusion
The choice between 7-chloro- and 7-bromo-indazole derivatives for palladium-catalyzed cross-coupling reactions is a strategic one, balancing reactivity against cost and availability. 7-Bromo-indazoles consistently offer higher reactivity, enabling milder conditions and greater efficiency, making them the preferred substrate for rapid library synthesis and late-stage functionalization where reliability is paramount. Conversely, 7-chloro-indazoles, while more challenging substrates, represent a more economical option for large-scale syntheses, provided that the reaction conditions are carefully optimized with highly active, state-of-the-art catalyst systems. This guide provides the foundational data and protocols to empower researchers to make informed decisions in the design and execution of their synthetic routes toward novel indazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Substituted Indazoles with a Focus on 7-Chloro-3-iodo-1H-indazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[3][4] This guide provides a comparative analysis of the biological activity of substituted indazoles, with a particular focus on halogenated derivatives to infer the potential significance of compounds like 7-Chloro-3-iodo-1H-indazole. While direct experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally related analogs to provide insights into its potential biological profile.
Quantitative Bioactivity Data of Substituted Indazoles
The anti-proliferative activity of various substituted indazoles has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the IC50 values for representative substituted indazoles from recent studies.
Table 1: Anti-proliferative Activity of Indazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | 6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-3-((E)-3,5-dimethoxystyryl)-1H-indazole | 4T1 (Breast Cancer) | 0.23 | [2] |
| HepG2 (Hepatocellular Carcinoma) | 0.80 | [2] | ||
| MCF-7 (Breast Cancer) | 0.34 | [2] | ||
| A549 (Lung Cancer) | 1.15 | [2] | ||
| Compound 3b | Curcumin-indazole analog | WiDr (Colorectal Carcinoma) | 27.20 | [5] |
| MCF-7 (Breast Cancer) | > 45.97 | [5] | ||
| Compound 3d | Curcumin-indazole analog | HeLa (Cervical Cancer) | 46.36 | [5] |
| Compound 6o | 1H-indazole-3-amine derivative | K562 (Chronic Myeloid Leukemia) | 5.15 | [6][7] |
| HEK-293 (Normal Cell Line) | 33.2 | [6][7] | ||
| Compound 5k | 1H-indazole-3-amine derivative | Hep-G2 (Hepatoma) | 3.32 | [6][8] |
| HEK-293 (Normal Cell Line) | 12.17 | [6][8] |
Table 2: Kinase Inhibitory Activity of Indazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 102 | FGFR1 | 30.2 | [3] |
| Compound 99 | FGFR1 | 2.9 | [3] |
| Compound 127 (Entrectinib) | ALK | 12 | [3] |
| Pazopanib | VEGFR-2 | 30 | [3] |
Structure-Activity Relationship (SAR) Insights
The biological activity of indazole derivatives is highly dependent on the nature and position of their substituents. Halogen atoms, such as chlorine and iodine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. They can modulate lipophilicity, metabolic stability, and binding interactions with biological targets.[9]
For instance, studies on other heterocyclic scaffolds like aminoquinolines have shown that 7-iodo and 7-bromo analogs were as active as the corresponding 7-chloro derivatives against both chloroquine-susceptible and -resistant P. falciparum.[10] This suggests that the presence of different halogens at the 7-position can maintain or even enhance biological activity.
In the context of this compound, the chlorine at the 7-position and the iodine at the 3-position are expected to contribute to its overall biological profile. The iodine at the 3-position, in particular, offers a site for further functionalization through reactions like the Suzuki coupling, which is a common strategy in the synthesis of more complex and potent indazole-based drugs.[2]
Experimental Protocols
Detailed methodologies for key experiments commonly used to evaluate the bioactivity of substituted indazoles are provided below.
Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., substituted indazoles) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[6][7]
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, its specific substrate, ATP, and a suitable buffer.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope-labeled ATP, fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: The IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is determined from the dose-response curve.[3]
Western Blotting for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in apoptosis, such as Bax and Bcl-2.
-
Cell Lysis: Cells treated with the test compound are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-Bax or anti-Bcl-2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., GAPDH or β-actin).[11]
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for assessing the antiproliferative effects of indazole compounds.
Caption: Role of indazole derivatives in modulating key apoptosis regulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 7-CHLORO-3-IODO (1H)INDAZOLE [myskinrecipes.com]
- 10. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structure Verification: A Comparative Guide to the Crystallographic Validation of 7-Chloro-3-iodo-1H-indazole
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical cornerstone of rational drug design and development. This guide provides a comparative analysis of X-ray crystallography for the structural validation of 7-Chloro-3-iodo-1H-indazole, a halogenated indazole derivative with significant potential in medicinal chemistry. While a public crystal structure for this specific compound is not available, this guide presents a representative dataset and methodology, alongside a comparison with other key analytical techniques.
The indazole scaffold is a prevalent motif in numerous pharmacologically active compounds. The introduction of halogen atoms, such as chlorine and iodine, can significantly modulate a molecule's physicochemical properties, including its binding affinity and metabolic stability. Therefore, unequivocal confirmation of the substitution pattern and overall molecular geometry is paramount. X-ray crystallography stands as the gold standard for providing this definitive structural evidence.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The structural elucidation of a novel compound like this compound relies on a suite of analytical techniques. While methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide vital information, X-ray crystallography offers an unparalleled level of detail.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Provides an unambiguous and complete molecular structure. | Requires a single, high-quality crystal, which can be challenging to obtain. The structure is static in a solid state. |
| NMR Spectroscopy | Information about the chemical environment, connectivity, and spatial proximity of atoms in solution. | Provides structural and dynamic information in solution, which is closer to physiological conditions. | Structure determination can be complex and may not always be definitive, especially for complex molecules. |
| Mass Spectrometry | Provides the exact molecular weight and fragmentation patterns, confirming the elemental composition. | High sensitivity and requires a very small amount of sample. | Provides limited information about the 3D arrangement of atoms. |
| IR Spectroscopy | Information about the functional groups present in the molecule. | A quick and simple method for functional group identification. | Provides limited information on the overall molecular structure. |
Hypothetical Crystallographic Data for this compound
The following table summarizes a plausible set of crystallographic data for this compound, based on typical values for similar halogenated heterocyclic compounds.
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₄ClIN₂ |
| Formula Weight | 278.48 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1005 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.838 |
| R-factor | 0.035 |
Experimental Protocols
X-ray Crystallography
A detailed protocol for the single-crystal X-ray diffraction of this compound would involve the following steps:
-
Crystallization: Single crystals of the compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture of solvents).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined using least-squares methods.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR experiments are analyzed to deduce the connectivity and spatial relationships of the atoms.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI) and the mass-to-charge ratio of the resulting ions is measured.
-
Data Analysis: The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides clues about the structure.
IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.
-
Data Acquisition: The sample is irradiated with infrared light, and the absorption of light at different frequencies is measured.
-
Data Analysis: The absorption bands are correlated with the presence of specific functional groups.
Logical Comparison of Structural Elucidation Techniques
The choice of analytical technique depends on the specific information required. For an unambiguous determination of the complete 3D structure, X-ray crystallography is indispensable. However, a comprehensive characterization of a new compound relies on the synergistic use of multiple techniques.
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 7-Chloro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indazole scaffold is a cornerstone in medicinal chemistry, with palladium-catalyzed cross-coupling reactions serving as a powerful tool for introducing molecular diversity. Among the various precursors, 7-chloro-3-iodo-1H-indazole presents a versatile starting material, with the C-I bond at the 3-position being significantly more reactive than the C-Cl bond at the 7-position. This selectivity allows for sequential functionalization, making it a valuable building block in the synthesis of complex molecules and potential drug candidates.
General Reactivity Trends
The reactivity of the C-I bond at the C3 position of the indazole ring is generally high in palladium-catalyzed cross-coupling reactions. This is attributed to the electron-deficient nature of the C3 position, which facilitates the initial oxidative addition step in the catalytic cycle.[1] For many of these reactions, N-protection of the indazole, often with a Boc group, is recommended to prevent side reactions and catalyst inhibition, leading to improved yields.[1][2]
Data Presentation: Catalyst Performance in Cross-Coupling Reactions
The following tables summarize the performance of various palladium catalysts in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving 3-iodo-1H-indazole derivatives.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For 3-iodoindazoles, a variety of palladium catalysts have been successfully employed.
| Catalyst / Ligand | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3-Iodo-1H-indazole | Pinacol vinyl boronate | Na₂CO₃ | Dioxane | 120 (µW) | 0.67 | 75 | [3] |
| PdCl₂(PPh₃)₂ | 3-Iodo-1H-indazole | Pinacol vinyl boronate | Na₂CO₃ | Dioxane | 120 (µW) | 0.67 | 50 | [3] |
| Pd(OAc)₂ / XantPhos | 3-Iodo-1H-indazole | Pinacol vinyl boronate | Na₂CO₃ | Dioxane | 120 (µW) | 0.67 | 20 | [3] |
| Pd(OAc)₂ | 3-Iodo-1H-indazole | Pinacol vinyl boronate | Na₂CO₃ | Dioxane | 120 (µW) | 0.67 | 34 | [3] |
| PdCl₂(dppf) | N-Boc-3-iodo-1H-indazole | 4-(methoxycarbonyl)phenylboronic acid | K₂CO₃ | BMImBF₄ | 80 | 12 | 93 | [4] |
| PdCl₂(dtbpf) | N-Boc-3-iodo-1H-indazole | 4-(methoxycarbonyl)phenylboronic acid | K₂CO₃ | BMImBF₄ | 80 | 12 | 85 | [4] |
Table 2: Heck Reaction
The Heck reaction is a key method for the formation of C-C bonds between unsaturated halides and alkenes.
| Catalyst / Ligand | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | N-SEM-3-iodoindazole | Methyl 2-acetamidoacrylate | NaHCO₃ | DMF | 125 | 2 | 23-54 | [5] |
| PdCl₂(dppf) | N-Boc-3-iodoindazole | Methyl acrylate | TEA | DMF | 50 | 2 | 62 | [5] |
Table 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides. N-protection of the indazole is often crucial for the success of this reaction.[2]
| Catalyst / Co-catalyst | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | N-protected 3-iodo-1H-indazole | Terminal Alkyne | Et₃N | DMF | RT | 12 | High | [2] |
| Pd/C / CuI / PPh₃ | 6-bromo-3-iodo-1H-indazole | Terminal Alkyne | Et₃N | Ethanol | RT | - | Good to Excellent | [6] |
Table 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The choice of ligand is critical for achieving high yields.
| Catalyst / Ligand | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | 3-Iodo-1H-indazole | Morpholine | Cs₂CO₃ | Dioxane | 100 | 18 | High | [1] |
| Pd(dba)₂ / P(t-Bu)₃ | 4-Iodo-1-tritylpyrazole* | Aniline | NaOt-Bu | Toluene | 100 | - | Good | [1] |
*Note: Data for 4-iodopyrazole is included as a related heterocyclic analogue to provide insight due to the scarcity of data on 4-iodo-indazole.[1]
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These are general protocols and may require optimization for specific substrates and catalysts.
General Protocol for Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole Derivatives[7]
-
To a reaction vessel, add the 3-iodo-1H-indazole derivative (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.).
-
Add the solvent system (e.g., a mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Heck Reaction of 3-Iodo-1H-indazole Derivatives[1]
-
To a solution of the 3-iodo-1H-indazole derivative (1.0 mmol) and the alkene (1.5 mmol) in a suitable solvent (e.g., DMF or acetonitrile, 5 mL), add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), a phosphine ligand (e.g., PPh₃, 0.1 mmol), and a base (e.g., Et₃N, 2.0 mmol).[1]
-
Degas the mixture and heat under an inert atmosphere at 80-120 °C until the starting material is consumed (monitored by TLC).[1]
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.[1]
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[1]
General Protocol for Sonogashira Coupling of 3-Iodo-1H-indazole Derivatives
-
In a reaction vessel, combine the N-protected 3-iodo-1H-indazole (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add an anhydrous, deoxygenated solvent (e.g., DMF or THF) and a base (e.g., Et₃N or DIPA, 2-3 equiv.).
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of 3-Iodo-1H-indazole[1]
-
A mixture of the 3-iodo-1H-indazole (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol), a suitable ligand (e.g., Xantphos, 0.1 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol) in an anhydrous, deoxygenated solvent such as dioxane or toluene (5 mL) is heated under an inert atmosphere at 100-120 °C.[1]
-
The reaction progress is monitored by TLC or LC-MS.[1]
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.[1]
-
The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.[1]
-
The crude product is then purified by column chromatography.[1]
Mandatory Visualization
The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
References
In Vitro Assay Development for 7-Chloro-3-iodo-1H-indazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro evaluation of 7-Chloro-3-iodo-1H-indazole derivatives as potential kinase inhibitors. Given the established role of the indazole scaffold in targeting various protein kinases implicated in oncology, this document outlines key assays and presents comparative data for well-characterized inhibitors to benchmark the performance of novel compounds. The primary focus is on the AXL receptor tyrosine kinase, a prominent target for indazole-based inhibitors.
Comparative Analysis of Kinase Inhibitors
The in vitro potency of kinase inhibitors is a critical determinant of their therapeutic potential. This section provides a comparative summary of the half-maximal inhibitory concentrations (IC50) of established AXL and multi-kinase inhibitors. These compounds serve as valuable benchmarks for assessing the potency and selectivity of new this compound derivatives.
| Compound Name | Target Kinase(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference Compound(s) |
| Bemcentinib (R428) | AXL | 14[1][2] | - | - |
| Mer | >50-fold selectivity vs AXL[1] | - | - | |
| Tyro3 | >100-fold selectivity vs AXL[1] | - | - | |
| UNC2025 | Mer | 0.74[3][4] | 2.7 (MERTK phosphorylation)[4][5] | - |
| Flt3 | 0.8[3][4] | 14 (Flt3 phosphorylation)[3] | - | |
| AXL | 1.65 - 122[3][4][5][6] | 122 (AXL phosphorylation)[5] | - | |
| Tyro3 | 5.83 - 17[4][6] | 301 (Tyro3 phosphorylation)[4] | - | |
| RXDX-106 | AXL, c-Met, TYRO3, MER | Potent inhibitor[7][8] | - | - |
| BMS-777607 | AXL | 1.1[9] | - | MET (IC50 = 3.9 nM)[9] |
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and the experimental procedures for their investigation is fundamental for robust in vitro assay development.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparability of in vitro data. The following sections provide methodologies for key assays.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is indicative of kinase activity.
Materials:
-
Recombinant AXL kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound derivatives and reference compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 2.5 µL of the diluted compound or vehicle control.
-
Add 5 µL of the AXL kinase/substrate mixture.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.[10]
-
-
ADP Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for AXL)
-
Complete cell culture medium
-
This compound derivatives and reference compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Cellular Phosphorylation Assay (Western Blot)
This technique is used to determine the phosphorylation status of the target kinase and its downstream effectors within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Serum-free medium
-
Ligand for the target kinase (e.g., GAS6 for AXL)
-
This compound derivatives and reference compounds
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-AXL, anti-total-AXL, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., GAS6) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is a straightforward method to assess the effect of compounds on cell migration.
Materials:
-
Cancer cell line
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
This compound derivatives and reference compounds
Procedure:
-
Cell Seeding: Seed cells in a plate to create a confluent monolayer.
-
Creating the Scratch: Once confluent, create a "scratch" in the monolayer with a sterile pipette tip.[14]
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium containing different concentrations of the test compounds.
-
Image Acquisition: Capture images of the scratch at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time for each condition.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bemcentinib (R428) | Axl Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UNC2025 | Mer/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. MerTK inhibition by RXDX-106 in MerTK activated gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MerTK inhibition by RXDX-106 in MerTK activated gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. atcc.org [atcc.org]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity Profiling of 1H-Indazole-Derived Kinase Inhibitors
For researchers, scientists, and drug development professionals, the 1H-indazole scaffold is a well-established and versatile core structure in the design of potent kinase inhibitors.[1][2][3] The substitution patterns on this privileged scaffold allow for the fine-tuning of selectivity and potency against various kinases, leading to a diverse range of inhibitory profiles.[1] Understanding the cross-reactivity, or off-target effects, of these compounds is crucial for developing safe and effective therapeutics.[4] This guide provides a comparative analysis of the cross-reactivity profiles of representative 1H-indazole-based kinase inhibitors, supported by experimental data and detailed methodologies.
While specific data for kinase inhibitors derived directly from 7-Chloro-3-iodo-1H-indazole is not extensively available in the public domain, we will examine a selection of well-characterized 1H-indazole-containing compounds to illustrate the landscape of kinase selectivity. This guide will focus on UNC2025, BMS-777607, and R428 (Bemcentinib) as examples that, despite sharing a common structural motif, exhibit distinct inhibitory profiles across the human kinome.[1]
Comparative Kinase Inhibition Profiles
The selectivity of kinase inhibitors is a critical factor in their therapeutic potential and safety profile. A compound's potency against its intended target versus other kinases determines its therapeutic window. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of UNC2025, BMS-777607, and R428 against a panel of kinases, providing a quantitative comparison of their potency and selectivity.[1]
| Kinase Target | UNC2025 IC50 (nM) | BMS-777607 IC50 (nM) | R428 (Bemcentinib) IC50 (nM) |
| MER | 0.74 | - | - |
| FLT3 | 0.8 | - | - |
| TRKA | 1.67 | - | - |
| TRKC | 4.38 | - | - |
| TYRO3 | 5.83 | - | 7 |
| KIT | 8.18 | - | - |
| AXL | 122 | 5 | 14 |
| MET | 364 | 1.8 | - |
| RON | - | 1.9 | - |
| VEGFR2 | - | 20 | - |
| PDGFRβ | - | 40 | - |
Note: "-" indicates that data was not provided in the cited source.
Experimental Protocols
Detailed and reproducible methodologies are fundamental to the reliable comparison of kinase inhibitor profiles. The following sections describe common experimental protocols used to generate the type of data presented above.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay is widely used to determine the potency of a compound against a specific kinase by quantifying the amount of ATP remaining after the kinase reaction. A lower luminescence signal corresponds to higher kinase activity and therefore less inhibition.[1]
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
Test compounds (1H-indazole derivatives)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[1]
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions of the compound in DMSO, followed by a further dilution in the kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).[1]
-
Assay Plate Setup: Add the serially diluted compounds or a vehicle control (DMSO) to the wells of the assay plate.[1]
-
Kinase Reaction: Prepare a kinase reaction mixture containing the specific kinase and its substrate in the reaction buffer. Add this mixture to each well of the plate.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: After incubation, add the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.[2]
Kinome-wide Cross-Reactivity Profiling (e.g., KINOMEscan®)
To assess the selectivity of a compound against a large number of kinases, a comprehensive profiling platform like KINOMEscan® is often employed. This technology utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.
Assay Principle: The KINOMEscan® assay involves a kinase-tagged phage, a test compound, and an immobilized ligand that the compound competes with to displace the kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.[5]
General Procedure:
-
A test compound is incubated with a panel of over 460 kinases, each tagged with a unique DNA identifier.[6]
-
The kinase-compound mixture is then exposed to an immobilized, active-site directed ligand.
-
Kinases that are not bound by the test compound will bind to the immobilized ligand.
-
The unbound kinases are washed away, and the amount of each kinase remaining bound to the solid support is measured via qPCR.
-
The results are reported as the percentage of the control, and dissociation constants (Kd) can be determined from dose-response curves.[6]
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of TAM kinase signaling by 1H-indazole derivatives.
Experimental Workflow Diagram
Caption: General workflow for an in vitro luminescent kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. chayon.co.kr [chayon.co.kr]
Benchmarking 7-Chloro-3-iodo-1H-indazole and its Analogs Against Known Therapeutic Agents in Oncology
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved therapeutic agents. This guide provides a comparative analysis of a representative indazole derivative, structurally related to 7-Chloro-3-iodo-1H-indazole, against established anti-cancer drugs. The objective is to benchmark its performance based on available preclinical data and to highlight its potential mechanism of action.
While direct comparative studies on this compound are not extensively available in the public domain, the broader class of substituted indazoles has shown significant promise, particularly in oncology.[1][2] This guide will focus on a well-studied indazole derivative with reported anti-proliferative activity and benchmark it against standard-of-care chemotherapeutic agents.
Data Presentation: Comparative Anti-proliferative Activity
The following table summarizes the in vitro anti-proliferative activity of a representative substituted indazole derivative against various cancer cell lines, compared with a known therapeutic agent.
Table 1: In Vitro Anti-proliferative Activity of Indazole Derivative (Compound 6o) vs. 5-Fluorouracil [3]
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| Indazole Derivative (6o) | K562 | Chronic Myeloid Leukemia | 5.15 |
| A549 | Lung Carcinoma | >40 | |
| PC-3 | Prostate Cancer | >40 | |
| HepG2 | Hepatocellular Carcinoma | >40 | |
| HEK-293 | Normal Human Embryonic Kidney | 33.2 | |
| 5-Fluorouracil (5-FU) | K562 | Chronic Myeloid Leukemia | Not explicitly provided in the same study for direct comparison |
| A549 | Lung Carcinoma | Not explicitly provided in the same study for direct comparison | |
| PC-3 | Prostate Cancer | Not explicitly provided in the same study for direct comparison | |
| HepG2 | Hepatocellular Carcinoma | Not explicitly provided in the same study for direct comparison |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that the representative indazole derivative 6o exhibits potent and selective activity against the K562 chronic myeloid leukemia cell line.[3] Notably, its cytotoxicity against the normal cell line (HEK-293) is significantly lower, suggesting a favorable therapeutic window.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Cell Proliferation Assay (MTT Assay)[3]
-
Cell Culture: Human cancer cell lines (K562, A549, PC-3, HepG2) and the normal human embryonic kidney cell line (HEK-293) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates. After 24 hours, they were treated with various concentrations of the indazole derivatives or the reference drug for a specified period.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.
Apoptosis and Cell Cycle Analysis[4]
-
Cell Treatment: Cancer cells were treated with the indazole derivative at various concentrations for 24-48 hours.
-
Flow Cytometry:
-
Apoptosis: Cells were harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells (early and late) was determined by flow cytometry.
-
Cell Cycle: Cells were fixed in ethanol and stained with PI containing RNase. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) was analyzed by flow cytometry.
-
-
Western Blotting:
-
Protein Extraction: Total protein was extracted from treated and untreated cells.
-
SDS-PAGE and Transfer: Protein samples were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, p53, MDM2) followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualization
Signaling Pathway Diagram
The indazole derivative 6o has been suggested to induce apoptosis and affect the cell cycle by potentially inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway.[4]
Caption: Proposed mechanism of action for an indazole derivative.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the anti-cancer properties of a novel compound.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 7-Chloro-3-iodo-1H-indazole and Related Halo-Indazoles
The indazole core is a key structural motif in a variety of therapeutic agents, and the introduction of halogen atoms provides a versatile handle for further functionalization through cross-coupling reactions, making compounds like 7-Chloro-3-iodo-1H-indazole important intermediates in medicinal chemistry.[1]
Quantitative Comparison of Synthetic Methods for Halo-Indazoles
The following table summarizes different methods for the synthesis of halogenated indazoles, providing a comparison of their yields and the conditions employed. This data is compiled from various studies and is intended to provide a comparative overview rather than a direct kinetic comparison.
| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 7-Nitro-1H-indazole | 6-Nitro-o-toluidine | Diazotization in acetic acid | 98% | [2] |
| 7-Iodo-1H-indazole | 7-Amino-1H-indazole | HCl, H₂SO₄, NaNO₂, 0 °C; then KI | 71% | [2] |
| 3-Bromo-7-iodo-1H-indazole | 7-Iodo-1H-indazole | NBS (1 equiv), NaOH (1 equiv), DMF, r.t., 48 h | 79% | [2] |
| 1H-Indazoles | Arylimidate, Nitrosobenzene | [Cp*RhCl₂]₂ (5.0 mol %), Cu(OAc)₂ (20 mol %), AgSbF₆ (20 mol %), DCE, 80 °C, 24 h | 50-95% | [3] |
| 2H-Indazoles | N-Alkyl/Aryl-2-azidobenzylamines | Microwave irradiation | Good to excellent | [4] |
Experimental Protocols
Detailed experimental procedures are essential for the successful synthesis of target molecules. Below are representative protocols for the synthesis of halo-indazole derivatives, adapted from the literature.
Synthesis of 7-Iodo-1H-indazole[2]
This two-step procedure starts from 7-amino-1H-indazole.
Step 1: Diazotization of 7-Amino-1H-indazole A solution of 7-amino-1H-indazole in a mixture of hydrochloric acid and sulfuric acid is cooled to 0 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at 0 °C to ensure complete formation of the diazonium salt.
Step 2: Iodination To the cold solution of the diazonium salt, a solution of potassium iodide in water is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting precipitate is collected by filtration, washed with cold water and a solution of sodium thiosulfate to remove excess iodine, and then dried. The crude product can be purified by column chromatography to afford 7-iodo-1H-indazole.
Synthesis of 3-Bromo-7-iodo-1H-indazole[2]
To a solution of 7-iodo-1H-indazole in dimethylformamide (DMF), N-bromosuccinimide (NBS) and sodium hydroxide are added. The reaction mixture is stirred at room temperature for 48 hours. After completion of the reaction, water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 3-bromo-7-iodo-1H-indazole.
Visualization of a Key Synthetic Pathway
The following diagram illustrates a general synthetic pathway for the preparation of 3,7-dihalogenated-1H-indazoles, highlighting the sequence of reactions from a common starting material.
Caption: Synthetic route to 3-Bromo-7-iodo-1H-indazole.
This guide provides a comparative overview of synthetic methodologies for halogenated indazoles, with a focus on yields and reaction conditions. The provided protocols and the visualized synthetic pathway offer a practical resource for chemists in the field of drug discovery and development, aiding in the strategic planning of synthetic routes to these valuable intermediates.
References
Spectroscopic Scrutiny: A Comparative Guide to 7-Chloro-3-iodo-1H-indazole Isomers
For researchers and professionals in the fields of medicinal chemistry and drug development, the precise characterization of molecular structure is a foundational aspect of innovation. The isomeric forms of a compound can exhibit vastly different pharmacological and toxicological profiles. This guide offers a comparative spectroscopic analysis of the potential isomers of 7-Chloro-3-iodo-1H-indazole, a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry.[1] Due to the tautomeric nature of the indazole ring, two primary isomers are of interest: the 1H- and 2H-tautomers.
This guide summarizes the expected distinguishing features in their nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. Furthermore, it provides detailed experimental protocols for their synthesis and spectroscopic analysis, intended to aid researchers in the unambiguous identification of these isomers.
Data Presentation: A Comparative Spectroscopic Overview
Table 1: Comparative ¹H NMR Spectral Data (Expected Chemical Shifts in δ, ppm)
| Proton | This compound (1H-isomer) | 7-Chloro-3-iodo-2H-indazole (2H-isomer) | Rationale for Differentiation |
| NH | ~13.0-14.0 (broad singlet) | ~11.0-12.0 (broad singlet) | The N-H proton in 1H-indazoles is typically more deshielded and appears further downfield compared to 2H-indazoles. |
| H-4 | ~7.5-7.7 (d) | ~7.6-7.8 (d) | The electronic environment of the aromatic protons will differ slightly between the two isomers, leading to small variations in chemical shifts. |
| H-5 | ~7.1-7.3 (t) | ~7.2-7.4 (t) | Coupling patterns (doublet, triplet) will be similar, but the precise ppm values will be indicative of the tautomeric form. |
| H-6 | ~7.3-7.5 (d) | ~7.4-7.6 (d) | The position of the annular nitrogen atom influences the electron density distribution across the benzene ring. |
Table 2: Comparative ¹³C NMR Spectral Data (Expected Chemical Shifts in δ, ppm)
| Carbon | This compound (1H-isomer) | 7-Chloro-3-iodo-2H-indazole (2H-isomer) | Rationale for Differentiation |
| C-3 | ~90-95 | ~100-105 | The carbon bearing the iodine (C-3) is expected to have a significantly different chemical shift depending on the tautomeric form. |
| C-3a | ~140-142 | ~138-140 | The bridgehead carbons will also exhibit shifts reflective of the nitrogen substitution pattern. |
| C-4 | ~120-122 | ~118-120 | |
| C-5 | ~128-130 | ~127-129 | |
| C-6 | ~123-125 | ~122-124 | |
| C-7 | ~133-135 | ~131-133 | |
| C-7a | ~148-150 | ~146-148 |
Table 3: Mass Spectrometry Data
| Parameter | Expected Value | Rationale |
| Molecular Ion ([M]⁺) | m/z ~291.9 | Both isomers have the same molecular formula (C₇H₄ClIN₂) and will therefore exhibit the same molecular ion peak. The isotopic pattern will be characteristic of the presence of chlorine and iodine. |
| Key Fragmentation | Loss of I, Cl, HCN | Fragmentation patterns upon electron ionization are expected to be similar but may show differences in the relative abundances of fragment ions, which could aid in differentiation. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound isomers, based on established methodologies for similar compounds.
Synthesis of this compound
A potential synthetic route to this compound involves the iodination of 7-chloro-1H-indazole.
-
Starting Material: 7-Chloro-1H-indazole.
-
Reagents: N-Iodosuccinimide (NIS), Acetonitrile (solvent).
-
Procedure: To a solution of 7-chloro-1H-indazole in acetonitrile, N-iodosuccinimide is added portion-wise at room temperature. The reaction mixture is stirred for several hours and monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel to separate the potential isomers.
Spectroscopic Characterization
-
NMR Spectroscopy:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: 5-10 mg of the purified isomer is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
-
Mass Spectrometry (MS):
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) or electron ionization (EI) source.[5]
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode, and the molecular ion peak and fragmentation pattern are analyzed.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for the synthesis and subsequent spectroscopic differentiation of the this compound isomers.
Caption: Workflow for Synthesis and Spectroscopic Isomer Differentiation.
References
Assessing the Metabolic Stability of 7-Chloro-3-iodo-1H-indazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Metabolic Stability in Drug Discovery
Metabolic stability is a crucial parameter in determining the pharmacokinetic profile of a drug candidate.[4] It influences key properties such as oral bioavailability, half-life, and in vivo clearance.[5][6][7] Compounds that are rapidly metabolized by liver enzymes, primarily Cytochrome P450s (CYPs), often exhibit poor in vivo efficacy.[8][9] Therefore, early assessment of metabolic stability is essential for selecting and optimizing lead compounds.[6] The indazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][3][10][11] Understanding the metabolic liabilities of substituted indazoles, such as the 7-Chloro-3-iodo-1H-indazole series, is key to their successful development.[2]
Comparative Data Presentation
To facilitate the comparison of metabolic stability across a series of this compound derivatives, quantitative data should be summarized in a clear and structured tabular format. The following table provides a template for presenting key metabolic stability parameters.
Table 1: In Vitro Metabolic Stability of this compound Derivatives in Human Liver Microsomes (HLM)
| Compound ID | R1 Group | R2 Group | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Example-1 | -H | -CH3 | Data | Data |
| Example-2 | -H | -CF3 | Data | Data |
| Example-3 | -F | -CH3 | Data | Data |
| Example-4 | -F | -CF3 | Data | Data |
| Control | Verapamil | - | Data | Data |
Note: This table is a template. Actual data would be populated from experimental results. The selection of R1 and R2 groups should represent the structural diversity within the chemical series being investigated. A longer half-life and lower intrinsic clearance generally indicate greater metabolic stability.[12]
Experimental Protocols
The following are detailed methodologies for two common in vitro assays used to assess metabolic stability: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay
This assay primarily evaluates Phase I metabolism, which is largely mediated by CYP enzymes found in liver microsomes.[9][13]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds upon incubation with liver microsomes.
Materials:
-
Test compounds (e.g., this compound derivatives)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compounds (e.g., Verapamil, known to be metabolized)
-
Internal standard (for analytical quantification)
-
Acetonitrile (for reaction quenching)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Incubation:
-
Add the liver microsomal suspension to the wells of a 96-well plate.
-
Add the test compound working solution to the wells to achieve the final desired concentration (e.g., 1 µM).[14]
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[15]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing an internal standard.[13]
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.[8]
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[8]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Calculate the elimination rate constant (k) from the slope of the linear regression.
-
Determine the half-life (t½) using the formula: t½ = 0.693 / k.[12]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration in mg/mL).[12]
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant cellular environment.[5][16][17]
Objective: To determine the in vitro intrinsic clearance (CLint) in a whole-cell system.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Test compounds
-
Positive and negative control compounds
-
96-well collagen-coated plates
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes in collagen-coated 96-well plates and allow them to attach.
-
-
Incubation:
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect samples of the incubation medium.[6]
-
Terminate the metabolic activity by adding cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability assay (centrifugation and supernatant transfer).
-
Quantify the remaining parent compound using LC-MS/MS.[17]
-
-
Data Analysis:
-
Calculate the half-life and intrinsic clearance as described for the microsomal assay. The CLint value will be expressed in µL/min/10^6 cells.[4]
-
Visualizing Experimental Workflows
Diagrams are essential for clearly communicating experimental processes. Below are Graphviz diagrams illustrating the workflows for the metabolic stability assays.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. enamine.net [enamine.net]
- 7. admeshop.com [admeshop.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. mercell.com [mercell.com]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 17. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 7-Chloro-3-iodo-1H-indazole
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 7-Chloro-3-iodo-1H-indazole, ensuring the safety of laboratory personnel and environmental protection. The following protocols are designed for researchers, scientists, and professionals in drug development and are based on established safety data for halogenated indazole derivatives.
I. Hazard Identification and Personal Protective Equipment (PPE)
Based on available safety data, this compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may damage fertility or the unborn child. Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. | Protects eyes from splashes and airborne particles of the chemical. |
| Face Shield | To be worn over safety goggles. | Provides a secondary layer of protection for the face from splashes or unexpected reactions. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | Flame-resistant with a full front closure. | Protects skin and personal clothing from contamination. |
| Full-Length Pants and Closed-Toe Shoes | Ensures no exposed skin on the lower body and feet. | ||
| Respiratory Protection | Respirator | NIOSH-approved respirator. | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust. |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound is critical and must be managed as regulated chemical waste. On-site treatment, such as neutralization or drain disposal, is not a suitable option[1].
Experimental Protocol for Waste Segregation and Collection:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids." The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid[1].
-
Solid Waste Collection:
-
Collect unadulterated waste this compound in its solid form.
-
All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in the same dedicated hazardous waste container[2].
-
-
Liquid Waste Collection:
-
Unused solutions and reaction mixtures containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquids."
-
Do Not Mix: Do not mix this compound with other waste streams, especially non-halogenated organic waste, acids, bases, or oxidizing agents[1].
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound."
-
Include the date of waste accumulation and the appropriate hazard pictograms (e.g., corrosive, health hazard, environmental hazard).
-
-
Storage:
-
Store the labeled hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
The storage area should have secondary containment to prevent spills[3].
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[1]. This is the mandatory final step.
-
III. Decontamination Procedures
All non-disposable equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.
Experimental Protocol for Decontamination:
-
Prepare a Cleaning Solution: Use a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.
-
Decontaminate Equipment:
-
Rinse glassware and equipment with the chosen solvent, collecting the rinsate as hazardous liquid waste.
-
Wash with soap and water, followed by a final rinse with deionized water.
-
-
Decontaminate Surfaces:
-
Wipe down the work area within the fume hood and any other potentially contaminated surfaces with a cloth dampened with the cleaning solution.
-
Dispose of the cleaning materials as solid hazardous waste.
-
-
Personal Decontamination:
-
Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.
-
IV. Emergency Procedures
In the event of accidental release or exposure, follow these procedures immediately.
Table 2: Emergency Response Protocols
| Incident | Procedure |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist. |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[4]. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately. |
| Spill | Evacuate personnel to safe areas. Avoid dust formation. Wear appropriate PPE. Sweep up and shovel into suitable containers for disposal. Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains[4][5]. |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for 7-Chloro-3-iodo-1H-indazole
This guide provides crucial safety and logistical information for handling 7-Chloro-3-iodo-1H-indazole in a laboratory setting. The following procedures are based on safety data for structurally similar halogenated indazole derivatives and are intended to ensure the safe handling of this chemical. This information is targeted towards researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate personal protective equipment is the primary line of defense when handling this compound. Due to the potential for harm upon inhalation, skin contact, or ingestion, a comprehensive PPE protocol is mandatory.[1][2][3]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes | Safety Goggles or Glasses | Chemical splash goggles or safety glasses with side shields are required to protect the eyes from splashes and airborne particles.[1] |
| Face | Face Shield | A face shield should be worn in conjunction with safety goggles, especially when there is a significant risk of splashing.[1][3] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended to prevent skin contact.[1] Gloves should be inspected for tears or holes before use and changed regularly, or immediately upon contamination.[1][4] |
| Body | Laboratory Coat | A standard laboratory coat is required to protect the skin and personal clothing from contamination.[1] For tasks with a higher risk of splashing, a chemically impervious suit may be necessary.[2][3] |
| Respiratory | NIOSH-Approved Respirator | A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[1] |
| Feet | Closed-Toe Shoes | Ensures no exposed skin on the feet.[5] |
Operational Plan: Step-by-Step Guidance
Adherence to the following procedural steps is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Before beginning work, verify that all necessary PPE is available and in good condition.[1]
2. Handling the Compound:
-
Wear all required PPE as detailed in the table above.
-
Avoid the formation of dust when handling the solid material.[1][6] Use appropriate tools, such as spatulas, for transferring the compound.[1]
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
3. In Case of a Spill:
-
Evacuate the immediate area.
-
For a small spill, and if you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1]
Disposal Plan
Improper disposal of this compound and its associated waste can pose a risk to human health and the environment.
1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with the chemical, such as contaminated gloves, weigh boats, and paper towels, should be collected in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic waste.
-
Do Not Mix: Do not mix this waste with non-halogenated organic waste, acids, bases, or oxidizing agents.[7]
2. Disposal Procedure:
-
All waste must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Workflow
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
